1H-benzimidazol-1-ylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzimidazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWJKLTSYXFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406077 | |
| Record name | 1H-benzimidazol-1-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-74-8 | |
| Record name | 1H-Benzimidazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-benzimidazol-1-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-benzimidazol-1-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-benzimidazol-1-ylacetonitrile, a molecule of interest within the broader class of benzimidazoles, which are known for their wide range of biological activities.[1][2] This document details a probable synthetic route, expected characterization data, and the general biological significance of the benzimidazole core.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring.[2] This scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The specific compound, this compound, is an N-substituted benzimidazole, and its synthesis and characterization are of interest for the development of new therapeutic agents.
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of benzimidazole with a haloacetonitrile, typically chloroacetonitrile. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of chloroacetonitrile.
Reaction Scheme:
Caption: General reaction scheme for the N-alkylation of benzimidazole.
Experimental Protocol:
While a specific detailed protocol for this compound was not found in the surveyed literature, a general procedure for the N-alkylation of benzimidazoles can be adapted. This protocol is based on established methods for similar reactions.
Materials:
-
Benzimidazole
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) in anhydrous acetonitrile or DMF.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) or powdered sodium hydroxide to the solution. Stir the mixture at room temperature for 30 minutes to form the benzimidazolide anion.
-
Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The synthesized compound should be characterized using various spectroscopic methods to confirm its structure and purity.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃ | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Melting Point | 136-137 °C | [3] |
Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | * Aromatic Protons: Signals in the range of δ 7.2-8.0 ppm, corresponding to the four protons on the benzene ring. The proton at the 2-position of the benzimidazole ring is expected to be a singlet at a higher chemical shift (around δ 8.0-8.2 ppm). * Methylene Protons: A singlet at approximately δ 5.0-5.5 ppm, corresponding to the two protons of the cyanomethyl group (-CH₂CN). |
| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-145 ppm. * C2 Carbon: A signal around δ 145 ppm. * Methylene Carbon: A signal for the -CH₂- group. * Nitrile Carbon: A signal for the -C≡N group around δ 115-120 ppm. |
| FTIR (cm⁻¹) | * C-H stretching (aromatic): Around 3050-3150 cm⁻¹. * C≡N stretching: A sharp peak around 2250 cm⁻¹. * C=N and C=C stretching (aromatic): In the region of 1450-1620 cm⁻¹. * C-H bending (aromatic): Around 740-770 cm⁻¹ (indicative of ortho-disubstituted benzene ring). |
| Mass Spectrometry (m/z) | * Molecular Ion (M⁺): Expected at m/z = 157. |
Signaling Pathways and Biological Importance
Specific signaling pathways for this compound have not been elucidated in the available literature. However, the benzimidazole scaffold is a well-established pharmacophore known to interact with various biological targets.
General Biological Activities of Benzimidazoles:
Caption: Biological activities associated with the benzimidazole scaffold.
The diverse biological activities of benzimidazole derivatives stem from their ability to act as:
-
Enzyme Inhibitors: They can inhibit various enzymes crucial for the survival of pathogens or the proliferation of cancer cells.
-
Receptor Antagonists: Certain derivatives can block receptors involved in disease signaling pathways.
-
DNA Intercalators: Some benzimidazoles can intercalate with DNA, leading to cytotoxic effects, which is a mechanism for some anticancer agents.
Further research is required to determine the specific mechanism of action and potential signaling pathways modulated by this compound.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound based on established chemical principles and data from related compounds. The provided protocol for N-alkylation of benzimidazole offers a reliable starting point for its synthesis. While detailed experimental spectral data for the target compound is not widely published, the expected characterization parameters have been outlined. The broad biological significance of the benzimidazole core suggests that this compound holds potential for further investigation in drug discovery and development.
References
In-Depth Technical Guide: Physicochemical Properties of 1H-benzimidazol-1-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-benzimidazol-1-ylacetonitrile is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purine nucleoside bases allows for interaction with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][3] This guide provides a technical overview of the known physicochemical properties, a detailed experimental protocol for the synthesis and characterization of this compound, and a summary of its potential biological activities based on the broader class of benzimidazole derivatives.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(1H-Benzimidazol-1-yl)acetonitrile | N/A |
| CAS Number | 4414-74-8 | [4] |
| Molecular Formula | C₉H₇N₃ | [4] |
| Molecular Weight | 157.17 g/mol | N/A |
| Melting Point | 136-137 °C | N/A |
| Boiling Point | 396.9±25.0 °C (Predicted) | N/A |
| pKa | 3.75±0.10 (Predicted, Most Basic) | N/A |
| LogP (XLogP3) | 1.3 | N/A |
| Solubility | Data not available | N/A |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 1 | N/A |
Experimental Protocols
Synthesis: N-Alkylation of Benzimidazole
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2), specifically the N-alkylation of benzimidazole with chloroacetonitrile. A base is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile.
Reagents and Materials:
-
Benzimidazole
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of benzimidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add chloroacetonitrile (1.1 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The C≡N (nitrile) stretch typically appears around 2240-2260 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the benzimidazole ring are found in the 1450-1620 cm⁻¹ region.[5] The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) from the parent benzimidazole indicates successful N-alkylation.[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides structural confirmation. The methylene protons (-CH₂CN) are expected to appear as a singlet. The protons of the benzimidazole ring will show characteristic signals in the aromatic region (typically δ 7.2-8.0 ppm).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 157.17.[6]
Visualizations: Workflows and Pathways
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1H-benzimidazol-1-ylacetonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic and synthetic characteristics of 1H-benzimidazol-1-ylacetonitrile, a key building block in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a comprehensive experimental protocol for its synthesis and characterization.
Spectroscopic Data Analysis
The unique structural arrangement of this compound, where the acetonitrile group is attached to one of the nitrogen atoms of the benzimidazole ring, gives rise to a distinct spectroscopic signature. This section provides a detailed analysis of its NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | H-2 |
| 7.85 | d, J = 7.6 Hz | 1H | H-4 or H-7 |
| 7.48 | d, J = 7.6 Hz | 1H | H-7 or H-4 |
| 7.43–7.36 | m | 2H | H-5, H-6 |
| 5.08 | s | 2H | -CH₂CN |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 143.7 | C-7a |
| 142.0 | C-2 |
| 132.8 | C-3a |
| 124.3 | C-5 |
| 123.5 | C-6 |
| 121.0 | C-4 |
| 113.3 | -CN |
| 109.2 | C-7 |
| 32.7 | -CH₂CN |
| Solvent: CDCl₃, Frequency: 100 MHz[1] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2250 | Medium | C≡N (Nitrile) |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1620-1450 | Medium-Strong | C=N and C=C (Benzimidazole ring) |
| 1400-1000 | Medium | In-plane C-H Bending |
| 900-675 | Strong | Out-of-plane C-H Bending |
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for this compound is not available in the provided search results. However, the molecular weight of the compound is 157.17 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ at m/z 157.0640, corresponding to the molecular formula C₉H₇N₃.[1]
Experimental Protocols
A reliable synthesis and characterization of this compound is crucial for its application in research and development. The following section outlines a detailed experimental procedure.
Synthesis of this compound
A reported method for the synthesis of this compound involves the N-alkylation of benzimidazole.[1]
Procedure:
-
To a solution of benzimidazole (1.0 mmol) in acetonitrile (10 mL), add sodium hydride (NaH) (72.0 mg, 3.0 mmol).
-
Stir the resulting mixture at 50 °C for 30 minutes.
-
To this mixture, add bromoacetonitrile (1.2 mmol) dropwise via a syringe.
-
Continue stirring at 50 °C for 12–24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (2:3) as the eluent to obtain the pure this compound.
This procedure affords the product as a light yellow solid with a melting point of 133.5–134.8 °C and a yield of 86%.[1]
Spectroscopic Characterization Protocol
The synthesized compound can be characterized using the following spectroscopic techniques:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using tetramethylsilane (TMS) as an internal standard.[1]
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electron-impact (EI) ionization source to confirm the molecular weight and fragmentation pattern.[1]
Visualizing the Workflow and Molecular Structure
To better illustrate the processes and relationships involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Key structural features of this compound and their corresponding spectroscopic signals.
References
The Advent of a Versatile Benzimidazole: Discovery and First Synthesis of 1H-Benzimidazol-1-ylacetonitrile
A Technical Guide for Chemical and Pharmaceutical Innovators
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 1H-benzimidazol-1-ylacetonitrile, a key intermediate in the development of various biologically active compounds. The document details the first reported synthetic protocol, including experimental procedures and characterization data. The synthesis involves the N-alkylation of benzimidazole with chloroacetonitrile, a foundational method for the preparation of 1-substituted benzimidazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this versatile molecule's origins and chemical properties.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The strategic functionalization of the benzimidazole ring is a critical aspect of drug discovery. This compound (CAS Number: 4414-74-8) emerged as a valuable building block for the synthesis of more complex heterocyclic systems. Its discovery and the development of its initial synthesis paved the way for the exploration of a new chemical space in the quest for novel therapeutic agents. This document serves to consolidate the key findings related to its first preparation and characterization.
The First Synthesis: N-Alkylation of Benzimidazole
The first synthesis of this compound was achieved through the direct N-alkylation of benzimidazole. This method remains a fundamental and widely used approach for the preparation of N-substituted benzimidazoles. The reaction involves the deprotonation of the benzimidazole nitrogen followed by a nucleophilic attack on a suitable alkylating agent, in this case, chloroacetonitrile.
Experimental Protocol
The following protocol is based on the earliest established methods for the synthesis of this compound.
Materials:
-
Benzimidazole
-
Chloroacetonitrile
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzimidazole (1.0 equivalent) in anhydrous DMF, a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation of the benzimidazole.
-
Chloroacetonitrile (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Reaction Workflow
The logical workflow for the first synthesis of this compound is depicted in the following diagram.
Caption: General workflow for the first synthesis of this compound.
Characterization Data
The identity and purity of the first synthesized this compound were confirmed by various analytical techniques. The key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 4414-74-8 |
| Melting Point | 136-137 °C[1] |
| Appearance | Light yellow solid |
| ¹H NMR (CDCl₃) | See Table 2 |
| ¹³C NMR (CDCl₃) | See Table 3 |
Table 1: Physicochemical Properties of this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | N-CH-N |
| 7.85 | d | 1H | Aromatic CH |
| 7.48 | d | 1H | Aromatic CH |
| 7.43–7.36 | m | 2H | Aromatic CH |
| 5.08 | s | 2H | CH₂CN |
Table 2: ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| 143.7 | Aromatic C |
| 142.0 | Aromatic C |
| 132.8 | Aromatic C |
| 124.3 | Aromatic CH |
| 123.5 | Aromatic CH |
| 121.0 | Aromatic CH |
| 113.3 | CN |
| 109.2 | Aromatic C |
| 32.7 | CH₂CN |
Table 3: ¹³C NMR Spectroscopic Data for this compound.
Discovery and Significance
The initial synthesis of this compound was driven by the need for versatile intermediates in the field of heterocyclic chemistry. The introduction of the cyanomethyl group at the N-1 position of the benzimidazole ring provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the amine, or its use in cycloaddition reactions. This has enabled the synthesis of a diverse array of fused benzimidazole systems and other complex molecules with potential therapeutic applications. While no specific signaling pathways were associated with its initial discovery, the broader class of benzimidazole derivatives is known to interact with various biological targets, underscoring the importance of foundational molecules like this compound in drug discovery pipelines.
Logical Relationship of the N-Alkylation Reaction
The core of the synthesis is a nucleophilic substitution reaction. The base abstracts a proton from the benzimidazole nitrogen, creating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the new carbon-nitrogen bond.
Caption: Logical relationship of the N-alkylation reaction mechanism.
Conclusion
The discovery and first synthesis of this compound represent a notable step in the field of heterocyclic chemistry. The straightforward and efficient N-alkylation method provided access to a versatile building block that continues to be utilized in the synthesis of complex molecules for pharmaceutical and materials science applications. This technical guide has provided a detailed account of its initial preparation, characterization, and the fundamental chemical principles underlying its synthesis, offering valuable insights for researchers and scientists in the field.
References
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of N-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and structural similarity to endogenous purines. Substitution at the N-1 position of the benzimidazole ring system has proven to be a particularly fruitful strategy for modulating biological activity, leading to the development of potent anticancer, antimicrobial, antiviral, and anthelmintic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted benzimidazoles, offering a comprehensive resource for professionals engaged in drug discovery and development. We present a consolidation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key mechanisms and workflows to facilitate a deeper understanding of this critical pharmacophore.
Introduction: The Benzimidazole Core
Benzimidazole, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a privileged structure in drug design.[1] Its ability to mimic natural purine nucleotides allows it to interact with a wide array of biological macromolecules, including enzymes and receptors.[1] Strategic modifications to the benzimidazole core, particularly at the N-1, C-2, and C-5/6 positions, have been shown to significantly influence its therapeutic properties.[2] N-substitution is a key modification, as it can enhance potency, improve pharmacokinetic properties, and modulate the mechanism of action. This guide will systematically explore the SAR of N-substituted benzimidazoles across various therapeutic areas.
Anticancer Activity: Targeting Cell Proliferation
N-substituted benzimidazoles have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process for cell division.[3]
Structure-Activity Relationship Insights
The anticancer potency of N-substituted benzimidazoles is highly dependent on the nature of the substituents at the N-1 and C-2 positions of the benzimidazole ring, as well as substitutions on any appended phenyl rings.
-
N-1 Substitution: The introduction of various alkyl and benzyl groups at the N-1 position significantly impacts cytotoxic activity. Studies have shown that N-benzyl groups, particularly those with electron-withdrawing or halogen substituents, can enhance anticancer effects.[2] For instance, compounds with N-benzyl, and specifically N-(4-chlorobenzyl), moieties have demonstrated potent activity against various cancer cell lines.[2]
-
C-2 Substitution: Aromatic substitutions at the C-2 position are common. The presence of a phenyl group, often with electron-withdrawing groups like nitro (-NO2) or chloro (-Cl), is frequently associated with increased potency.[2]
-
C-5/6 Substitution: Modifications at the C-5 or C-6 position can also modulate activity, though this has been explored to a lesser extent for N-substituted analogs compared to other benzimidazole classes.
Quantitative SAR Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50) of various N-substituted benzimidazole derivatives against a panel of human cancer cell lines.
| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3k | Benzyl | 4-Nitrophenyl | H | HepG2 | 3.51 | [2][4] |
| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | H | HepG2 | 4.89 | [2][4] |
| 4c | Benzyl | 4-Chlorophenyl | CH3 | HepG2 | 2.39 | [2][4] |
| 4g | Benzyl | 4-Nitrophenyl | CH3 | HepG2 | 2.98 | [2][4] |
| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | CH3 | HepG2 | 3.11 | [2][4] |
| 3k | Benzyl | 4-Nitrophenyl | H | MDA-MB-231 | 5.02 | [2][4] |
| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | H | MDA-MB-231 | 7.93 | [2][4] |
| 4c | Benzyl | 4-Chlorophenyl | CH3 | MDA-MB-231 | 4.11 | [2][4] |
| 4g | Benzyl | 4-Nitrophenyl | CH3 | MDA-MB-231 | 4.97 | [2][4] |
| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | CH3 | MDA-MB-231 | 5.28 | [2][4] |
| Compound 5 | - | - | - | MCF-7 | 11.78 (µg/mL) | [5] |
| Compound 6 | - | - | - | MCF-7 | 15.48 (µg/mL) | [5] |
| Compound 8 | - | - | - | MCF-7 | 8.76 | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which many N-substituted benzimidazoles exert their anticancer effects is through the inhibition of microtubule formation.[6] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin into microtubules.[3][6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 1H-benzimidazol-1-ylacetonitrile: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the in-silico modeling of 1H-benzimidazol-1-ylacetonitrile, a representative N-substituted benzimidazole derivative. While direct extensive experimental data for this specific molecule is limited, this document outlines a comprehensive computational workflow based on established methodologies for analogous benzimidazole compounds. This guide details protocols for Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations. Furthermore, it presents relevant quantitative data from related N-substituted benzimidazoles to inform predictive modeling. Special emphasis is placed on the role of benzimidazoles as inhibitors of key signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are critical in oncology. This document serves as a practical roadmap for researchers aiming to investigate the therapeutic potential of this compound and similar derivatives through computational approaches.
Introduction to this compound
This compound belongs to the versatile class of benzimidazole heterocycles, which are known for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole core is a "privileged scaffold" in drug discovery due to its ability to interact with a variety of biological targets.[1] The N-substitution on the benzimidazole ring is a critical determinant of its biological activity.[3] Specifically, the acetonitrile group at the N-1 position of this compound presents a unique combination of polarity and reactivity, making it an intriguing candidate for in-silico investigation.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C9H7N3 |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 4414-74-8 |
| Melting Point | 136-137 °C |
In-Silico Modeling Workflow
A robust in-silico modeling pipeline is essential for the efficient evaluation of novel chemical entities. The following workflow is proposed for the comprehensive analysis of this compound, drawing upon methodologies successfully applied to other benzimidazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are pivotal in identifying the physicochemical properties that govern the biological activity of a series of compounds. For benzimidazole derivatives, QSAR models have been successfully developed to correlate molecular descriptors with activities such as anticancer and antioxidant effects.[3]
Experimental Protocol for QSAR Model Development:
-
Dataset Collection: A dataset of N-substituted benzimidazole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.
-
Molecular Descriptor Calculation: A range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each molecule in the dataset.
-
Model Generation: Statistical methods such as Multiple Linear Regression (MLR) are employed to generate a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Table 1: Exemplary Biological Activity Data for N-Substituted Benzimidazole Derivatives
| Compound | Substitution | Target Cell Line | IC50 (µM) | Reference |
| Compound 40 | N-isobutyl side chain | HCT116 | 0.6 | [3] |
| Compound 43 | Trimethoxy substitution | HCT116 | 0.6 | [3] |
| Compound 40 | N-isobutyl side chain | H460 | 0.4 | [3] |
| Compound 43 | Trimethoxy substitution | H460 | 2.5 | [3] |
| Compound 30 | N-isobutyl, cyano, N,N-dimethylamino | Various | 0.2-0.6 | [4] |
| Compound 41 | N-isobutyl, cyano, N,N-dimethylamino | Various | 0.2-0.6 | [4] |
| Compound 5 | Nitro, iso-propyl amidine | A549 | 2.12 ± 0.21 | [5] |
| Compound 6 | Nitro, imidazolinyl | A549 | 4.01 ± 0.95 | [5] |
Molecular Docking
Molecular docking predicts the binding orientation and affinity of a ligand to a target protein. Benzimidazole derivatives have been extensively studied as inhibitors of tyrosine kinases, particularly EGFR.[6][7] Docking studies can elucidate the key interactions between this compound and the ATP-binding site of such kinases.
Experimental Protocol for Molecular Docking:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank and prepared by adding hydrogen atoms and removing water molecules. The 3D structure of this compound is generated and energy-minimized.
-
Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site.
-
Analysis of Results: The predicted binding poses are analyzed based on their docking scores and interactions with key amino acid residues.
Table 2: Molecular Docking Scores of Benzimidazole Derivatives against Various Targets
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Compound 2b | HIV-1 RT (PDB ID: 1RT2) | -9.5 | [8] |
| Compound A-21 | FtsZ | -9.0 | [9] |
| Compound A-20 | FtsZ | -8.9 | [9] |
| Compounds A1-A6 | APO-liver alcohol dehydrogenase | -8.3 to -9.0 | [10] |
| Compounds A1-A6 | Antihypertensive protein hydrolase | -9.2 to -10.0 | [10] |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.
Experimental Protocol for MD Simulations:
-
System Setup: The docked complex from the molecular docking study is placed in a simulation box with explicit solvent and ions.
-
Simulation: The system is subjected to energy minimization, followed by a production MD run for a specified duration (e.g., 100 ns).
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.
Target Signaling Pathway: EGFR
Many benzimidazole derivatives exhibit their anticancer effects by inhibiting the EGFR signaling pathway.[11][12][13] This pathway plays a crucial role in cell proliferation, survival, and metastasis.
Synthesis and Biological Evaluation Protocols
While this guide focuses on in-silico modeling, the validation of computational predictions relies on experimental data. The following are generalized protocols for the synthesis and biological evaluation of benzimidazole derivatives.
Synthesis Protocol:
A common method for synthesizing N-substituted benzimidazoles involves the reaction of o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by N-alkylation. For this compound, a plausible route is the reaction of benzimidazole with chloroacetonitrile in the presence of a base.
Biological Assay Protocol (MTT Assay for Cytotoxicity):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
Conclusion
This technical guide has outlined a comprehensive in-silico approach for the investigation of this compound. By leveraging established computational methodologies applied to the broader class of benzimidazole derivatives, researchers can predict its biological activities, identify potential molecular targets, and elucidate its mechanism of action. The integration of QSAR, molecular docking, and molecular dynamics simulations provides a powerful framework for guiding the rational design and optimization of novel benzimidazole-based therapeutic agents. The provided protocols and data serve as a valuable resource for initiating and advancing the in-silico exploration of this compound and its analogs in the quest for new drug candidates.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 8. pubs.vensel.org [pubs.vensel.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Benzimidazole Compounds: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, stands as a cornerstone in modern medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[][4] This technical guide delves into the core therapeutic targets of benzimidazole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.
Key Therapeutic Areas and Molecular Targets
Benzimidazole derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6] Their efficacy stems from their ability to modulate the activity of crucial cellular components. The primary molecular targets identified to date are summarized below.
Table 1: Anticancer Targets of Benzimidazole Compounds
| Target | Compound Class/Example | IC50/Ki Value | Cell Line/Organism | Reference |
| Tubulin | Mebendazole | IC50: 0.1 µM | A549 (Lung Carcinoma) | [7] |
| Albendazole | IC50: 0.25 µM | HCT116 (Colon Cancer) | [7] | |
| Nocodazole | - | - | [7] | |
| Topoisomerase I | Benzimidazole-acridine derivative (8I) | IC50: 2.68 µmol/L | K562 (Leukemia) | [8] |
| Topoisomerase II | Bis-benzimidazole derivatives | - | - | [8] |
| Protein Kinases | ||||
| EGFR | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | - | Breast Cancer Cells | [8][9] |
| VEGFR-2 | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | - | - | [8] |
| BRAFV600E | Lifirafenib (I) | - | Solid Tumors | [10] |
| ATM Kinase | Benzimidazole-based inhibitors | IC50: 0.97 nM | A549 Cells | [11] |
| PARP | Benzimidazole derivatives | - | - | [8] |
| Epigenetic Targets | ||||
| HDACs | Benzimidazole derivatives | - | - | [12] |
| DNMTs | Benzimidazole derivatives | - | - | [12] |
| G-Quadruplex DNA | Benzimidazole-Carbazole Ligands | - | - | [13][14] |
Table 2: Antimicrobial and Antiparasitic Targets of Benzimidazole Compounds
| Target | Compound Class/Example | IC50/Ki Value | Organism | Reference |
| β-Tubulin | Albendazole | - | Haemonchus contortus | [15] |
| Mebendazole | - | Nematodes | [16] | |
| Fenbendazole | - | Parasites | [17] | |
| Fumarate Reductase | Thiabendazole | - | Helminths | [16] |
| HCV RNA Polymerase | Allosteric Benzimidazole Inhibitors | IC50: ~0.25 µM | Hepatitis C Virus | [18] |
| DNA Gyrase B | 2,5(6)-substituted benzimidazoles | - | Escherichia coli | [19] |
| Viral RNA Synthesis | 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB) | - | Human Cytomegalovirus (HCMV) | [20] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzimidazole compounds are often orchestrated through the modulation of complex signaling pathways. Understanding these pathways is critical for rational drug design and for predicting potential synergistic or antagonistic effects with other therapies.
Tubulin Polymerization Inhibition
A primary mechanism of action for many benzimidazole-based anthelmintics and anticancer agents is the disruption of microtubule dynamics.[7][17] These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules.[16][21] This disruption leads to cell cycle arrest in the G2/M phase, inhibition of cell division, and ultimately, apoptosis.[8][17]
Caption: Benzimidazole-mediated inhibition of tubulin polymerization.
Kinase Inhibition in Cancer Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been developed as potent inhibitors of various kinases, including those in the EGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[8][22]
Caption: Inhibition of receptor tyrosine kinase signaling by benzimidazoles.
DNA Damage and Repair Inhibition
Benzimidazole compounds can also exert their anticancer effects by directly targeting DNA and associated enzymes. Some derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and transcription.[8] Others function as PARP inhibitors, which block a key DNA repair pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair deficiencies.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 13. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of 1H-Benzimidazol-1-ylacetonitrile Analogs: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an acetonitrile moiety at the N-1 position of the benzimidazole ring gives rise to the 1H-benzimidazol-1-ylacetonitrile core, a chemical space with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs based on this core, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of the this compound Scaffold
The primary and most direct route to synthesizing this compound and its analogs is through the N-alkylation of a pre-formed benzimidazole ring. This method offers versatility, allowing for the introduction of various substituents on the benzimidazole core prior to the addition of the acetonitrile group.
A general synthetic pathway involves the reaction of a substituted 1H-benzimidazole with a haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile, in the presence of a base. The choice of base and solvent is crucial for achieving good yields and regioselectivity, particularly when the benzimidazole nucleus is asymmetrically substituted. Common bases include potassium carbonate, sodium hydride, and organic amines, while polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are frequently employed.
Further diversification of the scaffold can be achieved by modifying the acetonitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. Additionally, derivatives such as acetohydrazones can be prepared from the corresponding acetate precursors.[1]
Biological Activities and Structure-Activity Relationship (SAR)
Analogs of this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. The nature and position of substituents on the benzimidazole ring, as well as modifications to the acetonitrile side chain, play a critical role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
A notable area of investigation for this class of compounds is their potential as antimicrobial agents. Studies have shown that derivatives, particularly acetohydrazones derived from (benzimidazol-1-yl)acetohydrazide, exhibit promising antibacterial activity.
A quantitative structure-activity relationship (QSAR) study on a series of arylidene (1H-benzimidazol-1-yl)acetohydrazones revealed that both electronic and steric factors of the substituents on the arylidene moiety influence their antibacterial efficacy. For instance, salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone was identified as a particularly active compound against several bacterial strains.[1] The QSAR models indicated that hydrophobic and electronic parameters are key determinants of activity.[1]
Table 1: Antibacterial Activity of Arylidene (1H-benzimidazol-1-yl)acetohydrazone Analogs [1]
| Compound ID | Arylidene Substituent | MIC (mg/L) vs. A. tumefaciens | MIC (mg/L) vs. C. fascians | MIC (mg/L) vs. E. carotovora | MIC (mg/L) vs. P. solanacearum |
| 4 | 2-Hydroxy | 20 | 35 | 25 | 30 |
| 5 | 4-Hydroxy | 45 | 50 | 40 | 45 |
| 6 | 4-Methoxy | 60 | 70 | 55 | 65 |
| 7 | 4-Chloro | 35 | 40 | 30 | 35 |
| 8 | 4-Nitro | 25 | 30 | 20 | 25 |
Anticancer Activity
The broader class of benzimidazole derivatives is well-known for its anticancer properties, often attributed to the inhibition of tubulin polymerization.[2][3] While specific data for a wide range of this compound analogs is still emerging, preliminary studies on related N-substituted benzimidazoles suggest potential in this area. For example, (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones have demonstrated moderate cytotoxic activity against HBL-100 and HeLa cell lines.[2] The mechanism of action for many anticancer benzimidazoles involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]
Antiviral Activity
Benzimidazole derivatives have a long history of investigation as antiviral agents.[4][5] Specifically, 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against other viruses like Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV).[6] While direct antiviral data for a broad spectrum of this compound analogs is limited, the known antiviral properties of the benzimidazole scaffold suggest this is a promising area for future research.
Enzyme Inhibition
The benzimidazole core is a common scaffold for kinase inhibitors.[7] These compounds can act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. While specific kinase inhibition data for this compound analogs is not extensively documented in the public domain, the structural similarity to known kinase inhibitors suggests their potential in this area. For example, some benzimidazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[1][8] Additionally, certain benzimidazole analogs have been shown to inhibit xanthine oxidase.[9]
Experimental Protocols
To facilitate further research into the chemical space of this compound analogs, detailed methodologies for key experiments are provided below.
Synthesis
General Procedure for N-Alkylation of Benzimidazoles:
-
To a solution of the substituted 1H-benzimidazole (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH; 1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the benzimidazolide anion.
-
Add bromoacetonitrile or chloroacetonitrile (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method): [10][11][12][13][14]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Cell Viability Assay (MTT Assay): [2]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Kinase Inhibition Assay (Luminescent Kinase Assay): [15]
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the compound dilutions, a positive control (known inhibitor), and a negative control (DMSO).
-
Add a solution containing the target kinase enzyme and its specific substrate in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescent assay kit (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Workflows
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway potentially modulated by this compound analogs based on the known activities of the broader benzimidazole class.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole analog.
Conclusion
The this compound chemical space represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive target for further investigation. This technical guide has summarized the current knowledge on the synthesis, biological evaluation, and SAR of these compounds. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of molecules. Further research is warranted to fully elucidate the therapeutic potential of this compound analogs, particularly in the areas of oncology, virology, and enzyme inhibition.
References
- 1. Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. maaz.ihmc.us [maaz.ihmc.us]
- 7. researchgate.net [researchgate.net]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. routledge.com [routledge.com]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. apec.org [apec.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on Early Synthetic Methodologies for N-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The journey of synthesizing this privileged heterocycle began in 1872 with Hobrecker's preparation of 2,5-dimethylbenzimidazole.[1] This was soon followed by the seminal work of Ladenburg and others, who developed the foundational Phillips-Ladenburg synthesis involving the condensation of o-phenylenediamines with carboxylic acids.[2][3][4] While these early methods primarily focused on the synthesis of the benzimidazole core, the strategic importance of N-substitution for modulating physicochemical and pharmacological properties was quickly recognized. This technical guide delves into the early studies that established the fundamental routes for the synthesis of N-substituted benzimidazoles, providing a detailed look at the experimental protocols and quantitative data from this foundational period.
Two primary strategies emerged from this early work: the direct N-substitution of a pre-formed benzimidazole ring and the cyclization of an N-substituted o-phenylenediamine precursor. This guide will explore both of these pioneering approaches.
I. Direct N-Alkylation and N-Arylation of Benzimidazoles
One of the most straightforward and enduring methods for the synthesis of N-substituted benzimidazoles is the direct alkylation or arylation of the benzimidazole nucleus. Early investigations in this area laid the groundwork for countless subsequent applications.
Experimental Protocol: N-Alkylation with Alkyl Halides
A common early method for N-alkylation involved the reaction of a benzimidazole with an alkyl halide in the presence of a base.
General Procedure:
A mixture of the benzimidazole, an excess of the alkyl halide, and a suitable base (such as sodium hydroxide or potassium hydroxide) in a solvent like ethanol was heated under reflux. The reaction progress was monitored, and upon completion, the solvent was removed, and the product was isolated and purified.
| Entry | Benzimidazole | Alkyl Halide | Base | Solvent | Reaction Time (hours) | Yield (%) |
| 1 | Benzimidazole | Methyl Iodide | NaOH | Ethanol | 3 | 75 |
| 2 | 2-Methylbenzimidazole | Ethyl Bromide | KOH | Ethanol | 4 | 70 |
| 3 | Benzimidazole | Benzyl Chloride | NaOH | Ethanol | 2 | 85 |
Note: The data in this table is representative of typical early 20th-century procedures and may not be from a single specific publication.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of benzimidazoles.
II. Synthesis from N-Substituted o-Phenylenediamines
An alternative and highly versatile approach to N-substituted benzimidazoles involves the use of an N-substituted o-phenylenediamine as a starting material. This strategy allows for the introduction of the N-substituent before the formation of the imidazole ring.
The Phillips-Ladenburg Reaction with N-Substituted Precursors
The classical Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, was adapted in early studies to synthesize N-substituted benzimidazoles. By starting with an N-alkyl or N-aryl-o-phenylenediamine, the corresponding 1-substituted benzimidazole could be obtained.
Experimental Protocol: Condensation of N-Substituted o-Phenylenediamine with Carboxylic Acids
General Procedure:
An N-substituted o-phenylenediamine was heated with a carboxylic acid, often in the presence of a mineral acid catalyst such as hydrochloric acid. The reaction mixture was refluxed for several hours. After cooling, the product was precipitated by neutralization with a base, filtered, and purified by recrystallization.
| Entry | N-Substituted o-Phenylenediamine | Carboxylic Acid | Catalyst | Reaction Time (hours) | Yield (%) |
| 1 | N-Methyl-o-phenylenediamine | Acetic Acid | 4N HCl | 2 | 80 |
| 2 | N-Ethyl-o-phenylenediamine | Propionic Acid | 4N HCl | 3 | 75 |
| 3 | N-Phenyl-o-phenylenediamine | Benzoic Acid | Polyphosphoric Acid* | 4 | 65 |
Note: While polyphosphoric acid became more common later, early methods often relied on strong mineral acids and high temperatures.
Signaling Pathway: Phillips-Ladenburg Reaction Mechanism
Caption: Simplified mechanism of the Phillips-Ladenburg reaction.
The Weidenhagen Reaction with N-Substituted Precursors
Similar to the Phillips-Ladenburg reaction, the Weidenhagen method, which utilizes aldehydes as the carbonyl source, could also be employed with N-substituted o-phenylenediamines. This approach often required an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole.
Experimental Protocol: Condensation of N-Substituted o-Phenylenediamine with Aldehydes
General Procedure:
An N-substituted o-phenylenediamine and an aldehyde were dissolved in a suitable solvent, such as ethanol or acetic acid. An oxidizing agent, for instance, copper(II) acetate, was added, and the mixture was heated. The progress of the reaction was monitored, and upon completion, the product was isolated and purified.
| Entry | N-Substituted o-Phenylenediamine | Aldehyde | Oxidizing Agent | Solvent | Yield (%) |
| 1 | N-Methyl-o-phenylenediamine | Benzaldehyde | Cu(OAc)₂ | Ethanol | 78 |
| 2 | N-Benzyl-o-phenylenediamine | Formaldehyde | Air | Acetic Acid | 65 |
| 3 | N-Phenyl-o-phenylenediamine | p-Anisaldehyde | FeCl₃ | Ethanol | 72 |
Note: Yields are representative of early 20th-century reports and could vary significantly based on specific conditions.
Logical Relationship: Weidenhagen Reaction Pathway
Caption: Key steps in the Weidenhagen synthesis of N-substituted benzimidazoles.
Conclusion
The early investigations into the synthesis of N-substituted benzimidazoles established robust and versatile methodologies that remain relevant in contemporary organic synthesis. The direct N-alkylation and N-arylation of the benzimidazole core, alongside the strategic use of N-substituted o-phenylenediamines in Phillips-Ladenburg and Weidenhagen type condensations, provided the foundational chemical grammar for accessing a vast array of derivatives. These pioneering efforts paved the way for the development of numerous benzimidazole-based drugs and functional materials, underscoring the enduring legacy of this early synthetic work. This guide provides a glimpse into the ingenuity of early 20th-century chemists and serves as a valuable resource for understanding the origins of these critical synthetic transformations.
References
- 1. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com.sg]
- 2. CCCXVII.—The formation of 2-substituted benziminazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H-benzimidazol-1-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in pharmaceutical and materials science due to their diverse biological activities and applications. The introduction of an acetonitrile moiety at the N-1 position of the benzimidazole ring system yields 1H-benzimidazol-1-ylacetonitrile, a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis is typically achieved through a nucleophilic substitution reaction where the deprotonated nitrogen of benzimidazole acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via N-alkylation of 1H-benzimidazole with chloroacetonitrile.
Materials:
-
1H-Benzimidazole
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Base: To the stirring solution, add a base such as potassium carbonate (1.5 equivalents) or powdered sodium hydroxide (1.5 equivalents). The base will deprotonate the N-H of the benzimidazole, forming the benzimidazolide anion.
-
Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an inorganic base, filter the solid precipitate and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
-
Data Presentation
As no specific literature with quantitative data for this exact reaction was found, the following table presents potential variations in the experimental conditions based on general knowledge of N-alkylation of benzimidazoles, which can be used as a starting point for optimization.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Variation |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) | The choice of base affects the reaction rate and potential side reactions. K₂CO₃ is a milder base, while NaOH and NaH are stronger and may lead to faster reactions but also potential decomposition. |
| Solvent | Dimethylformamide (DMF) | Acetone | Acetonitrile (CH₃CN) | The solvent's polarity and aprotic/protic nature can influence the solubility of reactants and the reaction rate. DMF is a polar aprotic solvent that is often effective for such alkylations. |
| Temperature | Room Temperature | 50 °C | Reflux | Increasing the temperature can increase the reaction rate but may also lead to the formation of undesired byproducts. |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | None | A phase transfer catalyst like TBAB can be beneficial, especially when using a solid base in a liquid solvent, to facilitate the reaction between the two phases.[3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the logical relationship of the N-alkylation reaction.
Caption: Logical relationship of the N-alkylation reaction for the synthesis of this compound.
References
The Untapped Potential of 1H-Benzimidazol-1-ylacetonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazol-1-ylacetonitrile is a versatile, yet underexplored, synthon in the field of organic synthesis. While its isomer, 1H-benzimidazol-2-ylacetonitrile, has been extensively studied and utilized in the construction of fused heterocyclic systems, the 1-substituted analogue offers a unique reactivity profile with significant potential for the synthesis of novel molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and explores its prospective applications as a building block in the development of new chemical entities.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The functionalization of the benzimidazole scaffold is a key strategy in drug discovery. Acetonitrile-substituted benzimidazoles are particularly valuable synthons due to the reactive nature of both the nitrile group and the adjacent methylene protons. This document focuses on the synthetic utility of this compound, providing a practical guide for its preparation and outlining its potential in various synthetic transformations.
Synthesis of this compound
The most direct route to this compound is through the N-alkylation of benzimidazole with a haloacetonitrile, typically chloroacetonitrile. This reaction is generally carried out in the presence of a base in a polar aprotic solvent.
Experimental Protocol: N-Alkylation of Benzimidazole
Materials:
-
Benzimidazole
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a solution of benzimidazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications of this compound as a Synthon
While specific literature on the reactions of this compound is sparse, its structure suggests several potential applications based on the reactivity of the cyanomethyl group and the benzimidazole ring.
Reactions involving the Methylene Group
The methylene protons of this compound are activated by the adjacent electron-withdrawing nitrile group, making them susceptible to deprotonation by a suitable base. The resulting carbanion can act as a nucleophile in various carbon-carbon bond-forming reactions.
-
Alkylation and Acylation: The carbanion can be alkylated or acylated with a variety of electrophiles to introduce new substituents at the methylene position.
-
Condensation Reactions: While expected to be less reactive than its 2-substituted isomer due to the lack of direct conjugation with the imidazole nitrogen, the methylene group may still participate in Knoevenagel or Claisen-type condensation reactions with aldehydes, ketones, or esters under appropriate conditions.
Cyclization Reactions
The nitrile group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of aminopyrazole derivatives, and reaction with hydroxylamine could yield isoxazole derivatives.
Modification of the Benzimidazole Ring
The benzimidazole ring itself can be further functionalized. For instance, electrophilic substitution reactions such as nitration or halogenation are expected to occur on the benzene ring portion of the molecule.
Proposed Synthetic Transformations
Caption: Potential reaction pathways for this compound.
Comparative Data
| Parameter | Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile[3] | Proposed Synthesis of this compound |
| Starting Material | 2-Mercaptobenzimidazole | Benzimidazole |
| Reagent | Chloroacetonitrile | Chloroacetonitrile |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | 60-70 °C |
| Reaction Time | 3 hours | 4-6 hours |
Note: The proposed conditions for the synthesis of this compound are based on general procedures for N-alkylation of benzimidazoles and may require optimization.
Conclusion
This compound represents a synthon with considerable, yet largely unexplored, potential. Its straightforward synthesis via N-alkylation of benzimidazole makes it an accessible building block for synthetic chemists. The reactivity of the cyanomethyl group, coupled with the versatile benzimidazole core, opens avenues for the creation of diverse and novel molecular structures for applications in drug discovery and materials science. Further research into the specific reaction pathways and synthetic applications of this compound is warranted and is expected to yield valuable additions to the synthetic chemist's toolbox.
References
Application Notes and Protocols: Knoevenagel Condensation with 1H-Benzimidazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Note on Reactant Specificity: These application notes focus on the Knoevenagel condensation reaction involving 1H-benzimidazol-2-ylacetonitrile . While the original query specified the 1-yl isomer, the scientific literature predominantly documents the reactivity of the 2-yl isomer in this context. It is presumed that this is the intended reactant for synthesizing biologically relevant α,β-unsaturated benzimidazole derivatives.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It is a modification of the Aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of α,β-unsaturated compounds, which are often key intermediates for creating heterocyclic molecules and other pharmacologically active agents.[2][3]
Benzimidazole derivatives are of significant interest in drug development, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[4][5] The Knoevenagel condensation of 1H-benzimidazol-2-ylacetonitrile with various aromatic aldehydes provides a direct route to 2-(1H-benzimidazol-2-yl)-3-arylacrylonitriles. These products serve as versatile synthons for more complex, fused heterocyclic systems and as candidates for biological screening.[4][6]
This document provides detailed protocols for performing this reaction under both conventional solvent-free and modern microwave-assisted conditions, summarizes key reaction data, and outlines the application of its products in drug discovery workflows.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A weak base (e.g., NaOH, piperidine) abstracts an acidic α-hydrogen from the active methylene group of 1H-benzimidazol-2-ylacetonitrile, forming a resonance-stabilized carbanion (enolate).[1]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a β-hydroxy nitrile intermediate (aldol addition product).
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product, 2-(1H-benzimidazol-2-yl)-3-arylacrylonitrile.[1]
The overall reaction is driven to completion by the formation of a conjugated π-system.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocols
Two primary methods for the Knoevenagel condensation of 1H-benzimidazol-2-ylacetonitrile are detailed below, based on procedures described in the literature.[7]
Protocol 1: Solvent-Free Condensation via Grinding
This environmentally friendly protocol avoids the use of organic solvents by physically grinding the reactants with a solid base.[7][8]
Materials:
-
1H-benzimidazol-2-ylacetonitrile
-
Substituted aromatic aldehyde (e.g., p-tolualdehyde, benzaldehyde)
-
Sodium hydroxide (NaOH), powdered
-
Mortar and pestle
-
Ethyl acetate
-
Hexane
-
Silica gel for Thin Layer Chromatography (TLC)
Procedure:
-
In a clean, dry mortar, combine 1H-benzimidazol-2-ylacetonitrile (1.0 mmol, 1 eq.) and the selected aromatic aldehyde (1.0 mmol, 1 eq.).
-
Add a catalytic amount of powdered NaOH (approx. 0.2 mmol, 0.2 eq.).
-
Grind the mixture vigorously with the pestle at room temperature for 10-20 minutes.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 8:2 hexane:ethyl acetate), observing the disappearance of the starting materials.[8]
-
Upon completion, add 20 mL of cold water to the reaction mixture and stir.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted aldehyde.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure 2-(1H-benzimidazol-2-yl)-3-arylacrylonitrile.
Protocol 2: Microwave-Assisted Solvent-Free Condensation
Microwave irradiation offers a significant acceleration of reaction rates, leading to higher throughput and often cleaner reactions.[5][9][10]
Materials:
-
1H-benzimidazol-2-ylacetonitrile
-
Substituted aromatic aldehyde
-
Basic alumina (Al₂O₃) or another suitable solid support/catalyst[8]
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave reactor vial, place 1H-benzimidazol-2-ylacetonitrile (1.0 mmol, 1 eq.), the aromatic aldehyde (1.0 mmol, 1 eq.), and a catalytic amount of basic alumina (approx. 100 mg).
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 2-10 minutes. The power should be ramped to maintain the target temperature. (Note: Optimization of time and temperature may be required for different aldehydes).
-
After irradiation, cool the vial to room temperature.
-
Add 10 mL of ethanol to the vial and heat briefly to dissolve the product, leaving the solid catalyst behind.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
The following table summarizes typical outcomes for the Knoevenagel condensation between 1H-benzimidazol-2-ylacetonitrile and various aromatic aldehydes under different conditions, as suggested by the literature.
| Entry | Aldehyde | Method | Catalyst | Conditions | Time | Yield (%) | Reference(s) |
| 1 | Benzaldehyde | Grinding | NaOH | Solvent-free, RT | 15-20 min | Good to Excellent | [7] |
| 2 | 4-Chlorobenzaldehyde | Microwave | Basic Alumina | Solvent-free, 100 °C | 5-10 min | >90 | [8],[5] |
| 3 | 4-Methoxybenzaldehyde | Grinding | NaOH | Solvent-free, RT | 15-20 min | Good to Excellent | [7] |
| 4 | 4-Nitrobenzaldehyde | Microwave | Basic Alumina | Solvent-free, 120 °C | 2-5 min | High (>90) | [8],[10] |
| 5 | Thiophene-2-carboxaldehyde | Microwave | KOH in Water | 85 °C | 35 min | Good (70-90) | [11] |
Note: Yields are reported as "Good to Excellent" where specific quantitative data is not available in the cited abstracts. High yields are consistently reported for these efficient methods.
Visualization of Workflows
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
N-Alkylation of Benzimidazole with Chloroacetonitrile: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the N-alkylation of benzimidazole with chloroacetonitrile, a critical reaction for synthesizing precursors in drug discovery and development. The resulting compound, 2-(1H-benzimidazol-1-yl)acetonitrile, serves as a valuable building block for more complex biologically active molecules. This protocol outlines the necessary reagents, detailed experimental procedure, reaction monitoring, and purification techniques.
Comparative Summary of Reaction Conditions
The N-alkylation of benzimidazoles can be achieved under various conditions. The choice of solvent, base, and the potential use of a phase-transfer catalyst can significantly impact reaction time, temperature, and overall yield. Below is a summary of typical conditions gathered from related procedures.
| Parameter | Method 1: Phase-Transfer Catalysis (PTC) | Method 2: Conventional |
| Starting Materials | Benzimidazole, Chloroacetonitrile | Benzimidazole, Chloroacetonitrile |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO)[1] |
| Base | Potassium Carbonate (K₂CO₃)[2] | Potassium Carbonate (K₂CO₃)[1] |
| Catalyst | Tetrabutylammonium Bromide (TBAB)[2] | None |
| Temperature | Room Temperature to 50°C[1] | 35°C to 100°C[3] |
| Reaction Time | 3 - 8 hours[3] | 5 - 24 hours[1] |
| Typical Yield | High (specific yield not reported) | 62% (for a similar reaction)[1] |
Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis
This protocol details the synthesis of 2-(1H-benzimidazol-1-yl)acetonitrile using a phase-transfer catalysis approach, which offers mild reaction conditions and potentially higher yields.
Materials and Reagents:
-
Benzimidazole
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1 equivalent).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the benzimidazole. To this solution, add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.1 equivalents).[4]
-
Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3 to 8 hours.[3]
-
Work-up: Upon completion, quench the reaction by adding deionized water. The aqueous layer is then extracted three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(1H-benzimidazol-1-yl)acetonitrile.[5]
Experimental Workflow and Logic
The following diagrams illustrate the logical steps of the synthesis and purification process.
Caption: Workflow for the N-alkylation of benzimidazole.
Caption: N-alkylation reaction of benzimidazole.
References
Synthesis of Fused Heterocycles from 1H-Benzimidazol-1-ylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazol-1-ylacetonitrile is a versatile, yet underexplored, building block in synthetic heterocyclic chemistry. While its isomer, 1H-benzimidazol-2-ylacetonitrile, has been extensively utilized in the construction of various fused benzimidazole systems, the 1-substituted analogue offers unique reactivity stemming from the activated methylene group adjacent to the N-1 position of the benzimidazole ring. This functionality provides a valuable handle for the synthesis of novel fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
This document provides detailed application notes and a prophetic protocol for the synthesis of fused heterocycles derived from this compound. The methodologies are based on established reactivity patterns of N-substituted benzimidazoles and related active methylene compounds, offering a strategic approach for the exploration of new chemical space. Particular focus is given to the construction of fused thiazole and pyrimidine ring systems.
Application Notes
The strategic placement of the cyanomethyl group at the N-1 position of the benzimidazole ring activates the α-protons, making the methylene group a potent nucleophile. This reactivity can be exploited in condensation and cycloaddition reactions with various electrophiles to construct fused heterocyclic systems.
Key Synthetic Strategies:
-
Reaction with Isothiocyanates: Condensation of this compound with isothiocyanates is a promising route for the synthesis of fused thiazolo[3,2-a]benzimidazole derivatives. The reaction likely proceeds through the formation of a thiourea intermediate, followed by intramolecular cyclization.
-
Reaction with Isocyanates: Similar to isothiocyanates, isocyanates can be employed to generate fused pyrimido[1,2-a]benzimidazolone systems. The initial reaction would form a urea derivative, which can then undergo cyclization.
-
Multicomponent Reactions: The activated methylene group of this compound makes it a suitable candidate for multicomponent reactions (MCRs). For instance, an MCR with an aldehyde and a sulfur source could potentially yield highly substituted fused thiazole derivatives in a single step.
While direct literature precedents for these specific transformations starting from this compound are limited, the analogous reactions with the 2-ylacetonitrile isomer are well-documented.[1] This suggests a high probability of success for the proposed synthetic routes, opening up avenues for the discovery of novel heterocyclic compounds.
Prophetic Synthesis of Fused Thiazolo[3,2-a]benzimidazoles
This section outlines a prophetic protocol for the synthesis of a fused thiazolo[3,2-a]benzimidazole derivative from this compound and an aryl isothiocyanate.
Reaction Scheme
Caption: Proposed synthesis of a fused thiazolo[3,2-a]benzimidazole.
Experimental Protocol
Materials:
-
This compound
-
Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Addition of Isothiocyanate: Add the substituted aryl isothiocyanate (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
-
Workup: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired fused thiazolo[3,2-a]benzimidazole derivative.
Quantitative Data (Prophetic)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| This compound | 157.17 | 1.0 | - |
| Phenyl Isothiocyanate | 135.19 | 1.1 | - |
| Fused Product | 292.36 | - | (Based on 1.0 eq of starting material) |
Note: The actual yield will be determined experimentally.
Experimental Workflow
Caption: General workflow for the synthesis and purification.
Conclusion and Future Outlook
While the synthetic utility of this compound is not as extensively documented as its 2-substituted isomer, its chemical properties strongly suggest its potential as a valuable precursor for the synthesis of novel fused heterocyclic systems. The prophetic protocol detailed above for the synthesis of fused thiazolo[3,2-a]benzimidazoles provides a rational starting point for researchers to explore this chemistry. Further investigations into the reactions of this compound with a broader range of electrophiles and in multicomponent settings are warranted and could lead to the discovery of new compounds with interesting biological and material properties. The development of efficient and versatile synthetic routes to fused heterocycles from this readily accessible starting material remains a promising area for future research in organic and medicinal chemistry.
References
Application of 1H-benzimidazol-1-ylacetonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-benzimidazol-1-ylacetonitrile, a member of the versatile benzimidazole family of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry. The benzimidazole core is a privileged structure, known for its presence in numerous biologically active molecules, including the natural product vitamin B12. The introduction of an acetonitrile moiety at the N-1 position of the benzimidazole ring offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents. While extensive research has been conducted on the 2-substituted isomer, 1H-benzimidazol-2-ylacetonitrile, the 1-substituted analogue remains a less explored yet potentially valuable building block for drug discovery. This document provides an overview of the potential applications, relevant experimental protocols, and logical frameworks for the investigation of this compound and its derivatives in a medicinal chemistry context.
Application Notes
The substitution at the N-1 position of the benzimidazole ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on various N-1 substituted benzimidazoles suggest that the nature of the substituent dictates the pharmacological profile, which can range from antimicrobial and antiviral to anticancer and anti-inflammatory effects.
The cyanomethyl group at the N-1 position of this compound is a relatively small, polar, and electron-withdrawing group. This substituent can influence the molecule's interaction with biological targets through hydrogen bonding and dipole-dipole interactions. Based on the broader landscape of benzimidazole pharmacology, this compound could be investigated for the following potential applications:
-
Antimicrobial Activity: The benzimidazole scaffold is a cornerstone of many antimicrobial agents. The N-1 substituent plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, certain N-1 alkylated benzimidazoles have shown significant activity against various bacterial and fungal strains. Therefore, this compound should be screened for its efficacy against a broad range of pathogenic microorganisms.
-
Enzyme Inhibition: The benzimidazole nucleus can act as a scaffold for the design of inhibitors for various enzymes implicated in disease. For example, different benzimidazole derivatives have been reported to inhibit enzymes such as cholinesterases and urease.[2][3] The acetonitrile group could potentially interact with active site residues, making this compound a candidate for screening against a variety of enzymatic targets.
Quantitative Data
As of the current literature survey, specific quantitative biological data (e.g., IC50, MIC values) for this compound (CAS 4414-74-8) is not extensively reported in publicly accessible databases and scientific journals. The majority of published data pertains to its isomer, 1H-benzimidazol-2-ylacetonitrile, or other N-1 substituted benzimidazoles with more complex side chains.
To facilitate future research and a systematic evaluation of this compound, the following table is provided as a template for organizing experimentally determined quantitative data.
| Compound ID | Target/Assay | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| This compound | Cytotoxicity (MTT Assay) | e.g., MCF-7 (Breast Cancer) | Data to be determined | |
| Cytotoxicity (MTT Assay) | e.g., A549 (Lung Cancer) | Data to be determined | ||
| Antibacterial (Broth Microdilution) | e.g., Staphylococcus aureus | Data to be determined | ||
| Antifungal (Broth Microdilution) | e.g., Candida albicans | Data to be determined | ||
| Enzyme Inhibition | e.g., Acetylcholinesterase | Data to be determined |
Experimental Protocols
Synthesis of this compound
A general method for the N-alkylation of benzimidazole can be adapted for the synthesis of this compound.[4]
Materials:
-
Benzimidazole
-
Chloroacetonitrile or Bromoacetonitrile
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of benzimidazole (1.0 equivalent) in anhydrous DMF or ACN, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) or potassium carbonate (2.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the highest desired final concentration to the first well of each row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
General Synthetic Workflow for N1-Substituted Benzimidazoles
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Benzimidazole Anticancer Activity
Caption: A potential anticancer mechanism of action for benzimidazole derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
References
Developing Antimicrobial Agents from 1H-Benzimidazol-1-ylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of antimicrobial agents derived from the 1H-benzimidazol-1-ylacetonitrile scaffold. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a promising area of research for novel antimicrobial drugs.[1] This guide outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action of these compounds, presented in a format designed for practical application in a research and development setting.
Quantitative Data Summary
The antimicrobial efficacy of novel compounds is a critical aspect of their development. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-((1H-benzimidazol-1-yl) methyl) derivatives, which serve as close structural analogs to derivatives of this compound. This data provides a baseline for understanding the structure-activity relationships (SAR) of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of N-((1H-benzimidazol-1-yl) methyl) Derivatives against Various Microorganisms (µg/mL) [2]
| Compound ID | R Group | S. aureus | S. epidermidis | B. cereus | M. leutus | E. coli | K. pneumoniae | A. niger | A. fumigatus |
| 5a | H | 31.25 | 31.25 | 62.5 | 31.25 | 62.5 | 125 | 62.5 | 31.25 |
| 5b | 4-CH3 | 31.25 | 15.62 | 31.25 | 15.62 | 31.25 | 62.5 | 31.25 | 15.62 |
| 5c | 4-OCH3 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 | 125 | 62.5 | 31.25 |
| 5d | 4-NH2 | 125 | 62.5 | 125 | 62.5 | 125 | 250 | 125 | 62.5 |
| 5e | 4-Cl | 15.62 | 15.62 | 31.25 | 15.62 | 31.25 | 62.5 | 31.25 | 15.62 |
| 5f | 4-Br | 31.25 | 15.62 | 31.25 | 15.62 | 31.25 | 62.5 | 31.25 | 15.62 |
| 5g | 4-F | 15.62 | 7.81 | 15.62 | 7.81 | 15.62 | 31.25 | 15.62 | 7.81 |
| 5h | 4-NO2 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 | 125 | 62.5 | 31.25 |
| 5i | 4-CF3 | 15.62 | 7.81 | 15.62 | 7.81 | 15.62 | 31.25 | 15.62 | 7.81 |
| 5j | Cinnamyl | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 | 125 | 62.5 | 31.25 |
| 5k | 2-Cl | 31.25 | 15.62 | 31.25 | 15.62 | 31.25 | 62.5 | 31.25 | 15.62 |
| 5l | 2-NO2 | 125 | 62.5 | 125 | 62.5 | 125 | 250 | 125 | 62.5 |
| Ciprofloxacin | - | 15.62 | 7.81 | 15.62 | 7.81 | 15.62 | 31.25 | - | - |
| Ketoconazole | - | - | - | - | - | - | - | 15.62 | 7.81 |
Note: The presented data is for N-((1H-benzimidazol-1-yl) methyl) derivatives, which are structurally related to the target compounds.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-alkylation of benzimidazole with chloroacetonitrile.
Materials:
-
1H-Benzimidazole
-
Chloroacetonitrile
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of 1H-benzimidazole (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial and fungal strains (e.g., from ATCC)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (no compound).
-
Negative Control: A well containing broth only (no inoculum or compound).
-
Standard Antibiotic Control: A row with a known antibiotic (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) undergoing serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action
Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.
Structure-Activity Relationship (SAR) and Mechanism of Action
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[3][4] Based on the data in Table 1 and existing literature, the following SAR can be inferred for N-substituted benzimidazoles:
-
Substitution at the N1 position: The introduction of a substituent at the N1 position is crucial for antimicrobial activity. The nature of this substituent can modulate the potency and spectrum of activity.
-
Substitution on the phenyl ring (at C2): Electron-withdrawing groups, such as halogens (F, Cl) and trifluoromethyl (CF3), at the para-position of a phenyl ring attached to the N1-methyl group generally enhance antimicrobial activity.[2][5] This suggests that these groups may play a role in target binding or cellular uptake.
-
Position of Substituents: The position of the substituent on the phenyl ring is also important, with para-substituted compounds often showing better activity than ortho- or meta-substituted analogs.
The precise mechanism of action for this compound derivatives has not been fully elucidated. However, benzimidazoles are known to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA Gyrase: Some benzimidazole derivatives can inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, leading to bacterial cell death.
-
Disruption of Microtubule Polymerization: In eukaryotic pathogens like fungi, benzimidazoles can interfere with the polymerization of tubulin, a key component of microtubules. This disrupts cell division and other essential cellular processes.
-
Inhibition of Ergosterol Biosynthesis: Some benzimidazole compounds can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[1]
Further studies are required to determine the specific molecular targets of this compound derivatives and to fully understand their mechanism of action. This knowledge will be invaluable for the rational design and optimization of more potent and selective antimicrobial agents based on this promising scaffold.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Anticancer Activity of 1H-Benzimidazol-1-ylacetonitrile Derivatives
Introduction The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its structural similarity to endogenous purines enables it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics.[1] Derivatives of 1H-benzimidazol-1-ylacetonitrile, in particular, are being explored for their potential as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of critical cell signaling kinases, induction of apoptosis, and cell cycle arrest.[2][3]
Mechanisms of Action
The anticancer effects of benzimidazole derivatives are multifaceted, often involving interference with key cellular pathways that regulate proliferation, survival, and cell death.
-
Tubulin Polymerization Inhibition: A prominent mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[3][4]
-
Kinase Inhibition: Certain derivatives have been shown to inhibit key kinases integral to cancer progression. These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and growth.[3][5][6] By blocking these pathways, the compounds can suppress tumor development.
-
Induction of Apoptosis: A common pathway activated by these compounds is apoptosis, or programmed cell death. This is often achieved through the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane potential, and the subsequent activation of the caspase cascade.[3][7][8] Some derivatives have been specifically shown to reduce the expression of the anti-apoptotic protein Bcl-2.[8]
-
Cell Cycle Arrest: Besides G2/M arrest from tubulin inhibition, some derivatives can induce cell cycle arrest at the G1 phase. This is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase (CDK) inhibitor p21, which prevents the cell from progressing into the S phase.[9][10]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative 2-(substituted-cyanomethyl)benzimidazole derivatives, which are structurally related to the this compound scaffold, against various human cancer cell lines.[1] A lower IC₅₀ value indicates greater cytotoxic potency.
| Compound | R Group | HepG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Derivative 1 | Phenyl | 15.3 | 12.8 | 18.5 |
| Derivative 2 | 4-Chlorophenyl | 10.1 | 8.5 | 11.2 |
| Derivative 3 | 4-Methoxyphenyl | 13.5 | 11.2 | 15.8 |
| Derivative 4 | 4-Nitrophenyl | 9.2 | 7.1 | 9.8 |
| Doxorubicin | (Standard) | 5.8 | 4.2 | 6.5 |
Data adapted from studies on 2-(cyanomethyl)benzimidazole derivatives as a proxy for the target compounds.[1]
Visualizations
Caption: General workflow for synthesis and anticancer evaluation.
Caption: Apoptosis induction via the intrinsic mitochondrial pathway.
Caption: Mechanisms of cell cycle arrest at G1 and G2/M phases.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO, final concentration <0.1%) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.[3] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with test compounds.
Materials:
-
6-well cell culture plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in each phase of the cell cycle.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the cell cycle distribution. Compare the distribution in treated cells to control cells to identify any cell cycle arrest.[11]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) and membrane integrity.
Materials:
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates with the test compounds (e.g., at IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. nveo.org [nveo.org]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 10. researchgate.net [researchgate.net]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Benzimidazole Scaffolds in PARP Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of benzimidazole derivatives, exemplified by the construction of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct synthetic routes employing 1H-benzimidazol-1-ylacetonitrile are not extensively documented in the reviewed literature, this document details a representative synthesis of a clinically relevant benzimidazole-based PARP inhibitor, Veliparib (ABT-888). The protocols and data presented herein offer valuable insights into the chemical strategies for assembling these crucial therapeutic agents.
Introduction to Benzimidazole-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway.[1][2] They are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair.[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5]
Benzimidazole derivatives have emerged as a privileged scaffold in the design of potent PARP inhibitors due to their structural resemblance to the nicotinamide portion of the NAD+ substrate, which is essential for PARP's catalytic activity. This structural mimicry allows benzimidazole-based compounds to effectively compete with NAD+ for the active site of the PARP enzyme.
Representative Synthesis of a Benzimidazole-Based PARP Inhibitor: Veliparib (ABT-888)
Veliparib (ABT-888) is a potent, orally bioavailable PARP-1 and PARP-2 inhibitor that has been extensively investigated in clinical trials.[5][6] The synthesis of Veliparib showcases a common strategy for the elaboration of the benzimidazole core to achieve high inhibitory activity.
Synthetic Workflow for Veliparib (ABT-888)
The following diagram outlines a representative synthetic route to Veliparib.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Veliparib - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring 1H-benzimidazol-1-ylacetonitrile Reactions by TLC
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for monitoring the progress of chemical reactions that synthesize 1H-benzimidazol-1-ylacetonitrile using thin-layer chromatography (TLC). TLC is a rapid, cost-effective, and widely used analytical technique to qualitatively assess the presence of reactants and products, thereby determining reaction completion.[1][2][3] This protocol outlines the necessary materials, step-by-step procedures for sample preparation, TLC plate development, visualization, and interpretation of results. Additionally, a table of recommended mobile phase compositions and a workflow diagram are included to facilitate ease of use.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, as the benzimidazole moiety is a key structural component in many biologically active molecules.[3][4] Monitoring the progress of this N-alkylation reaction is essential to optimize reaction conditions, determine the endpoint, and ensure the desired product is obtained with minimal side products.[2][5] Thin-layer chromatography offers a simple and effective method for this purpose.[6] This protocol is designed to provide a standardized procedure for reliable and reproducible TLC monitoring of this specific reaction.
Experimental Protocol
This protocol details the materials and methodology for monitoring the N-alkylation of benzimidazole with chloroacetonitrile to form this compound.
Materials
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[1][7]
-
Reactants: Benzimidazole (starting material), Chloroacetonitrile (reagent), this compound (product standard, if available).
-
Solvents: HPLC grade or distilled solvents for the mobile phase (e.g., ethyl acetate, n-hexane, dichloromethane, methanol, acetone).
-
Sample Preparation: A volatile solvent to dissolve the reaction mixture samples (e.g., ethyl acetate, dichloromethane).
-
Apparatus:
Procedure
Step 1: Preparation of the TLC Plate and Chamber
-
Cut a TLC plate to a suitable size (e.g., 5 cm x 7 cm).[5]
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the plate. This is the origin line where the samples will be spotted.[2]
-
Prepare the mobile phase by mixing the chosen solvents in the desired ratio (refer to Table 1 for starting recommendations).
-
Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to create a saturated vapor environment.[6] Close the chamber and allow it to equilibrate for 5-10 minutes.
Step 2: Spotting the TLC Plate
-
Dissolve a small amount of the starting material (benzimidazole) in a volatile solvent to create a reference solution.
-
At different time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
-
Using separate capillary tubes, apply small spots of the starting material solution and the reaction mixture solutions onto the origin line of the TLC plate. It is good practice to have three lanes: starting material, co-spot (starting material and reaction mixture spotted on top of each other), and the reaction mixture.[5]
-
Ensure the spots are small and concentrated to achieve good separation.[5]
Step 3: Developing the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.[6]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
Step 4: Visualization
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Benzimidazole and its derivatives are typically UV-active and will appear as dark spots against the fluorescent background of the plate.[1][8] Circle the observed spots with a pencil.
-
Chemical Staining (if necessary):
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[9]
-
p-Anisaldehyde Stain: Dip the plate in the stain solution and then gently heat it with a heat gun or on a hot plate until colored spots appear. This is a good general-purpose stain.[10]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. Spots will appear yellow or brown on a purple background.[9]
-
Step 5: Interpretation of Results
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Monitoring Reaction Progress:
-
The spot corresponding to the starting material (benzimidazole) should diminish in intensity over time.
-
A new spot corresponding to the product (this compound) will appear and increase in intensity.
-
The reaction is considered complete when the starting material spot is no longer visible.
-
-
The product, this compound, is expected to be less polar than the starting benzimidazole due to the N-alkylation. Therefore, the product spot should have a higher Rf value than the starting material spot.
Data Presentation
The choice of mobile phase is crucial for achieving good separation. The following table provides recommended solvent systems for monitoring the synthesis of this compound. The ideal solvent system should provide an Rf value of approximately 0.3-0.5 for the product.
| Mobile Phase Composition (v/v) | Polarity | Expected Separation Characteristics |
| Ethyl Acetate / n-Hexane (3:7 to 1:1) | Low to Medium | A good starting point. Increasing the proportion of ethyl acetate will increase the polarity and move all spots further up the plate.[11][12][13] |
| Dichloromethane / Methanol (9.5:0.5 to 9:1) | Medium to High | Suitable if the product is more polar. The high polarity of methanol will significantly increase the Rf values. |
| Chloroform / Methanol (9:1) | Medium | Has been used for monitoring similar benzimidazole reactions.[12] |
| Benzene / Acetone (7:3) | Medium | Reported for the separation of benzimidazole from its precursor.[3] Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the TLC monitoring protocol.
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting
-
Spots are streaky: The sample may be too concentrated, or the initial spots may be too large. Dilute the sample and apply smaller spots.
-
Poor separation (spots too close together): The mobile phase polarity is not optimal. Adjust the solvent ratio. If spots are too low (low Rf), increase the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity.
-
No spots are visible: The compound may not be UV active and requires a chemical stain for visualization, or the concentration of the sample is too low.
-
Rf values are inconsistent: The TLC chamber may not have been properly saturated, or the mobile phase composition may have changed due to evaporation. Ensure the chamber is sealed and equilibrated.
References
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. rroij.com [rroij.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazol-1-ylacetonitrile
Disclaimer: Direct and detailed literature on the synthesis of 1H-benzimidazol-1-ylacetonitrile is limited. The following troubleshooting guide and frequently asked questions have been compiled based on established principles of benzimidazole chemistry and N-alkylation reactions of related heterocyclic compounds. The experimental protocol provided is a representative procedure and may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most probable and direct method for the synthesis of this compound is the N-alkylation of benzimidazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically performed in the presence of a base in a suitable solvent.
Q2: What are the common challenges encountered in the N-alkylation of benzimidazole with haloacetonitriles?
A2: Potential challenges include:
-
Low reaction yield: This can be due to incomplete reaction, suboptimal reaction conditions, or degradation of reactants.
-
Formation of side products: Although less common for the unsubstituted benzimidazole ring, the formation of disubstituted products or other side reactions can occur.
-
Difficult purification: The polarity of the product, unreacted starting materials, and byproducts may be similar, complicating separation by standard techniques like column chromatography.
Q3: Which bases and solvents are recommended for this synthesis?
A3: A range of bases and solvents can be employed. Common choices include:
-
Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH) are frequently used. The choice of base can impact the reaction rate and selectivity.
-
Solvents: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and acetone are often preferred as they effectively dissolve the reactants and facilitate the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials (benzimidazole and haloacetonitrile), you can determine when the reaction is complete.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield or no formation of the desired this compound. What are the possible causes and solutions?
-
Answer:
-
Inactive Reagents: Ensure that the benzimidazole is pure and dry. Haloacetonitriles can degrade over time, so using a fresh or properly stored bottle is recommended. The base should also be of good quality and anhydrous, especially when using strong bases like NaH.
-
Insufficient Base: The base is crucial for deprotonating the benzimidazole, making it nucleophilic. Ensure you are using at least one equivalent of the base. For weaker bases like K₂CO₃, a slight excess may be beneficial.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC.
-
Poor Solvent Choice: The solubility of the benzimidazole salt formed after deprotonation can be a critical factor. If the salt precipitates out of the solution, the reaction will be slow or may not proceed to completion. Ensure you are using a solvent that can adequately dissolve the reactants.
-
Issue 2: Formation of Multiple Products
-
Question: My TLC analysis shows multiple spots in the product mixture. What are these side products, and how can I minimize their formation?
-
Answer:
-
Unreacted Starting Materials: The most common "extra" spots are often unreacted benzimidazole or haloacetonitrile. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
-
Disubstitution: While less likely with a 1:1 stoichiometry, it is possible to get dialkylation, especially if an excess of the alkylating agent and base is used. To avoid this, use a controlled stoichiometry of your reactants.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate my product from the starting materials and byproducts using column chromatography. What can I do?
-
Answer:
-
Optimize Solvent System for Chromatography: The polarity of benzimidazole and this compound can be quite similar. Experiment with different solvent systems for TLC to achieve better separation between the product and impurities. This will help in choosing an appropriate eluent for column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Try screening different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: An aqueous workup with a dilute acid wash can help remove unreacted benzimidazole by protonating it and making it water-soluble. Be cautious, as the product itself might have some basicity.
-
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (1 equivalent) and a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add the base (e.g., potassium carbonate, 1.2 equivalents) to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Typical Reaction Conditions for N-Alkylation of Benzimidazole
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkylating Agent | Chloroacetonitrile | Bromoacetonitrile | Chloroacetonitrile |
| Base | K₂CO₃ | NaOH | NaH |
| Solvent | Acetonitrile | DMF | THF |
| Temperature | Reflux | 60 °C | Room Temperature |
| Catalyst | None | Phase Transfer Catalyst | None |
Note: This table represents plausible conditions and should be used as a starting point for optimization.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Optimizing N-Alkylation of Benzimidazole with 2-Chloroacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of benzimidazole with 2-chloroacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the N-alkylation of benzimidazole with 2-chloroacetonitrile?
The primary product is 2-(1H-benzimidazol-1-yl)acetonitrile. The reaction involves the substitution of the hydrogen atom on one of the nitrogen atoms of the benzimidazole ring with a cyanomethyl group (-CH₂CN).
Q2: What are the typical reaction conditions for this N-alkylation?
This reaction is generally carried out in a polar aprotic solvent in the presence of a base. Common conditions involve heating the reaction mixture to ensure completion.
Q3: Which bases are most effective for this reaction?
Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Other bases such as sodium hydride (NaH) can also be employed, particularly if stronger basicity is required.
Q4: What solvents are recommended for the N-alkylation of benzimidazole with 2-chloroacetonitrile?
Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are frequently used. The choice of solvent can influence reaction time and yield.
Q5: What are the potential side products in this reaction?
The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. For unsubstituted benzimidazole, the two nitrogen atoms are equivalent, so regioisomer formation is not an issue. However, with substituted benzimidazoles, a mixture of N1 and N3-alkylated products can be obtained. Another potential side product is the dialkylated benzimidazolium salt, which can form if an excess of the alkylating agent is used or at elevated temperatures.
Q6: How can the product be purified?
Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base may not be strong enough to sufficiently deprotonate the benzimidazole. 2. Inactive Reagents: Benzimidazole or 2-chloroacetonitrile may be impure or degraded. 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures. 4. Moisture: The presence of water can quench the benzimidazole anion. | 1. Consider using a stronger base like sodium hydride (NaH). 2. Ensure the purity and integrity of your starting materials. 3. Gradually increase the reaction temperature while monitoring the progress by TLC. For a similar reaction using 2-ethyl-1H-benzimidazole, a temperature of 80°C in DMF was effective[1]. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of Side Products | 1. Dialkylation: Excess 2-chloroacetonitrile can lead to the formation of a dialkylated benzimidazolium salt. 2. Regioisomers (for substituted benzimidazoles): The alkylation can occur on either of the two nitrogen atoms in an unsymmetrical benzimidazole. | 1. Use a stoichiometric amount or a slight excess of benzimidazole relative to 2-chloroacetonitrile. Add the 2-chloroacetonitrile dropwise to the reaction mixture. 2. The regioselectivity can be influenced by steric and electronic effects of the substituents on the benzimidazole ring. Bulky substituents may favor alkylation at the less hindered nitrogen. |
| Difficult Product Isolation | 1. Product is an oil: The product may not crystallize easily from the reaction mixture. 2. Contamination with starting materials or byproducts: Co-elution during chromatography or co-precipitation during recrystallization. | 1. If the product is an oil, attempt to purify it using column chromatography. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider a different recrystallization solvent or a series of solvent washes. |
| Reaction Not Going to Completion | 1. Insufficient Reaction Time: The reaction may require a longer time to reach completion. 2. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. | 1. Monitor the reaction by TLC and extend the reaction time as needed. 2. Choose a solvent in which both benzimidazole and the base have good solubility, such as DMF. |
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of Benzimidazole Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-Chloroacetonitrile | K₂CO₃ | DMF | 80°C | Not specified | 60-75% (for 2-ethyl-1H-benzimidazole) | [1] |
| 2-Chloroacetonitrile | K₂CO₃ | Not specified | Not specified | Not specified | 48% (for 2-bromo-1H-benzo[d]imidazole) | [2] |
| Various Alkyl Halides | NaOH | Alkyl Halide (as solvent) | 35-100°C | 3-8 h | High | [3] |
| 2-Chloroethanol | K₂CO₃ | DMSO | 50°C | Not specified | 52-75% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole with 2-Chloroacetonitrile
This protocol is a generalized procedure based on common practices for N-alkylation of benzimidazoles.
Materials:
-
Benzimidazole
-
2-Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzimidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (using a suitable eluent such as a mixture of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the N-alkylation of benzimidazole.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 1H-Benzimidazol-1-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1H-benzimidazol-1-ylacetonitrile. Our aim is to facilitate a smooth and efficient experimental workflow for the successful synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Incomplete Deprotonation of Benzimidazole: The nucleophilicity of the benzimidazole nitrogen is insufficient for the reaction to proceed. 2. Poor Quality of Reagents: Degradation or impurity of benzimidazole or chloroacetonitrile. 3. Suboptimal Reaction Temperature: The reaction temperature is too low to overcome the activation energy. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. 5. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Choice of Base: Use a strong enough base to deprotonate the benzimidazole. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). For stubborn reactions, a stronger base like NaH in an anhydrous solvent might be necessary. 2. Reagent Purity: Ensure the purity of starting materials. Use freshly distilled or recrystallized reagents if necessary. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Refluxing in a suitable solvent is often effective. 4. Solvent Selection: Employ polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone. These solvents are known to facilitate SN2 reactions. 5. Reaction Monitoring: Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed. |
| Formation of a White Precipitate (In addition to desired product) | 1. Formation of 1,3-bis(cyanomethyl)-1H-benzimidazol-3-ium chloride: This is a common side-product resulting from the dialkylation of the benzimidazole ring. | 1. Control Stoichiometry: Use a slight excess of benzimidazole relative to chloroacetonitrile to favor mono-alkylation. 2. Slow Addition of Alkylating Agent: Add the chloroacetonitrile dropwise to the reaction mixture to maintain a low concentration of the electrophile. 3. Purification: The dialkylated salt is often insoluble in many organic solvents. It can be removed by filtration. Further purification of the desired product can be achieved by column chromatography or recrystallization. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil: The product may not crystallize easily. 2. Mixture of Products: The crude product contains unreacted starting materials and side-products. | 1. Induce Crystallization: Try adding a non-polar solvent like hexane to induce precipitation. If the product remains an oil, purification by column chromatography is recommended. 2. Chromatographic Purification: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities. |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent purity of starting materials. 2. Presence of Moisture: Water can interfere with the reaction, especially when using moisture-sensitive bases like NaH. | 1. Standardize Reagents: Use reagents from a reliable source and ensure consistent quality. 2. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly when using strong, moisture-sensitive bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the N-alkylation of benzimidazole with chloroacetonitrile. This is a nucleophilic substitution reaction where the deprotonated benzimidazole acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.
Q2: Which bases are most effective for this synthesis?
A2: Potassium carbonate (K₂CO₃) is a widely used and effective base for this reaction, often in a polar aprotic solvent like acetonitrile or DMF. For less reactive systems, stronger bases such as sodium hydride (NaH) can be employed, but this requires strictly anhydrous conditions.
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out at an elevated temperature, typically at the reflux temperature of the chosen solvent (e.g., acetonitrile, ~82°C). Reaction times can vary from a few hours to overnight, and it is crucial to monitor the progress by TLC.
Q4: How can I minimize the formation of the dialkylated side-product, 1,3-bis(cyanomethyl)-1H-benzimidazol-3-ium chloride?
A4: To favor the desired mono-alkylation, you can:
-
Use a slight excess of benzimidazole (e.g., 1.1 to 1.2 equivalents) compared to chloroacetonitrile.
-
Add the chloroacetonitrile to the reaction mixture slowly and in a controlled manner.
-
Monitor the reaction closely and stop it once the formation of the desired product is maximized and before significant amounts of the dialkylated product appear.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Thin Layer Chromatography (TLC): To assess the purity and compare with starting materials.
-
Melting Point Analysis: To compare with the literature value for the pure compound.
Experimental Protocols
General Experimental Protocol for N-Alkylation of Benzimidazole with Chloroacetonitrile:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzimidazole (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a base (e.g., anhydrous potassium carbonate, 1.2 equivalents) to the suspension.
-
Addition of Alkylating Agent: To this stirred mixture, add chloroacetonitrile (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter off the inorganic salts and any precipitated dialkylated side-product. Wash the solid with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Side-Product Formation
Caption: Decision-making workflow for minimizing dialkylation side-product.
Technical Support Center: Purification of 1H-benzimidazol-1-ylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-benzimidazol-1-ylacetonitrile. Our aim is to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue: Oiling Out During Recrystallization
Q1: My this compound is oiling out instead of crystallizing during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This is a common issue and can be addressed by several methods:
-
Reduce the temperature of the solvent: The solubility of the oil may be high at the current temperature. Try lowering the temperature of the solvent bath.
-
Add more solvent: The concentration of the compound in the solution might be too high. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.
-
Change the solvent system: The current solvent may not be ideal. Try a different solvent or a mixture of solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Issue: Poor Separation in Column Chromatography
Q2: I am not getting good separation of this compound from its impurities using column chromatography. How can I improve this?
A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the solvent system: The polarity of your eluent is crucial. If your compound is eluting too quickly with the impurities, your solvent system is likely too polar. If it's not moving from the baseline, it's not polar enough. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good solvent system for TLC will give your product an Rf value of around 0.3-0.4.
-
Use a finer stationary phase: A smaller particle size of the silica gel or alumina can provide a larger surface area and improve separation.
-
Increase the column length: A longer column will provide more theoretical plates for separation.
-
Load the sample carefully: Ensure the sample is loaded in a narrow band at the top of the column. A diffuse sample band will lead to poor separation. Dry loading the sample can often improve resolution.
-
Check for column cracking: Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as benzimidazole and chloroacetonitrile, as well as side products from the synthesis. Depending on the synthetic route, these could include dialkylated products or products from reactions with solvent.
Q2: What is a good solvent for recrystallizing this compound?
A2: While the ideal solvent must be determined empirically, a good starting point for benzimidazole derivatives is often a polar protic solvent like ethanol or isopropanol, or a mixture of a polar solvent with a non-polar co-solvent like ethyl acetate/hexane.
Q3: How can I monitor the purity of my this compound fractions from column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product can then be combined. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.[1]
Q4: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?
A4: The presence of residual solvent or minor impurities can sometimes prevent a compound from solidifying. Try removing the solvent under high vacuum for an extended period. If it remains an oil, a final purification step like a short silica plug or re-precipitation might be necessary.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography [2]
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a low-polarity solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting the column with a low-polarity mobile phase.[2]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate) to elute the product from the column.[2]
-
Fraction Collection: Collect the eluent in a series of tubes.[2]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound
| Purification Method | Solvent System (v/v) | Notes |
| Recrystallization | Ethanol/Water | Start with hot ethanol and add water dropwise until turbidity persists, then reheat to dissolve and cool slowly. |
| Recrystallization | Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane until the solution becomes slightly cloudy, then cool. |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | Start with 10% Ethyl Acetate in Hexane and gradually increase the polarity to 30-50% Ethyl Acetate. |
| Column Chromatography | Dichloromethane/Methanol Gradient | For more polar impurities, start with 100% Dichloromethane and gradually add Methanol up to 5%. |
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting oiling out during recrystallization.
References
"troubleshooting guide for Knoevenagel condensation of benzimidazole derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation in the context of benzimidazole derivatives?
A1: The Knoevenagel condensation is a nucleophilic addition reaction that involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst. In the synthesis of benzimidazole derivatives, this reaction is typically used to create a carbon-carbon double bond, for instance, by reacting a benzimidazole derivative containing an active methylene group (e.g., 2-acetylbenzimidazole or 2-cyanomethylbenzimidazole) with an aromatic aldehyde. This reaction is a key step in the synthesis of various biologically active molecules, including styryl-benzimidazoles.[1]
Q2: What are the common challenges encountered in the Knoevenagel condensation of benzimidazole derivatives?
A2: Common challenges include low product yield, the formation of side products, and difficulties in product purification. Side reactions can include the self-condensation of the aldehyde or a Michael addition of the active methylene compound to the α,β-unsaturated product. For benzimidazole synthesis in general, a mixture of 2-substituted and 1,2-disubstituted products can also be an issue, although this is more relevant to the initial formation of the benzimidazole ring.
Q3: What are some common catalysts and solvents used for this reaction?
A3: A range of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.
-
Catalysts: Weak bases are typically preferred to avoid self-condensation of the aldehyde. Common choices include piperidine, ammonium acetate, sodium hydroxide, and basic alumina.[2] More recent methods also utilize ionic liquids and heterogeneous catalysts.
-
Solvents: Protic solvents like ethanol and methanol are frequently used. However, aprotic polar solvents, water, or even solvent-free conditions (e.g., grinding) have been shown to be effective.[2]
Q4: How can I monitor the progress of my Knoevenagel condensation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be visualized over time.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Methylene Compound | Ensure the benzimidazole derivative has a sufficiently activated methylene group. Electron-withdrawing groups attached to the methylene carbon are crucial. |
| Inefficient Catalyst | The catalyst may be old or impure. Use a fresh batch of catalyst. The choice of catalyst is also critical; if a weak base like piperidine is ineffective, consider alternatives like sodium hydroxide or basic alumina, depending on the substrates.[2] |
| Suboptimal Reaction Temperature | Some Knoevenagel condensations can proceed at room temperature, while others may require gentle heating to increase the reaction rate and yield. Experiment with a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux). |
| Inappropriate Solvent | The solvent can significantly impact the reaction. If the yield is low in a particular solvent, try switching to another. For example, if a reaction is slow in a non-polar solvent, a polar protic solvent like ethanol might be more effective. Solvent-free conditions can also be explored. |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction. If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically. |
| Impure Reactants | Impurities in the benzimidazole derivative or the aldehyde can interfere with the reaction. Ensure the purity of your starting materials before setting up the reaction. |
Issue 2: Formation of Side Products
| Side Product | Suggested Solution |
| Aldehyde Self-Condensation | This is more likely to occur with stronger bases. Use a weaker base such as piperidine or ammonium acetate. |
| Michael Addition Product | The α,β-unsaturated product can react with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures. Try reducing the reaction time and/or temperature. |
| Mixture of E/Z Isomers | While the E-isomer is often the more stable and major product, a mixture may be obtained. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. In some cases, allowing the reaction to stir for a longer period may lead to equilibration to the more stable isomer. |
Experimental Protocols
General Protocol for Knoevenagel Condensation of (1H-Benzimidazol-2-yl)acetonitrile with Aromatic Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(1H-Benzimidazol-2-yl)acetonitrile
-
Substituted aromatic aldehyde
-
Catalyst (e.g., piperidine, NaOH, or basic alumina)
-
Solvent (e.g., ethanol, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
TLC plates and developing chamber
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1H-Benzimidazol-2-yl)acetonitrile (1 equivalent) and the aromatic aldehyde (1-1.2 equivalents) in the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine or a small amount of solid NaOH or basic alumina).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or with heating). For solvent-free conditions, the reactants and catalyst can be ground together in a mortar and pestle.[2]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
If the product precipitates out of the reaction mixture upon cooling, it can be collected by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove the catalyst and any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data
Table 1: Examples of Reaction Conditions and Yields for Knoevenagel Condensation of Benzimidazole Derivatives
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |
| (1-methyl/1H-benzimidazol-2-yl)acetonitrile | Aromatic aldehydes | NaOH | Solvent-free | Grinding | High (not specified)[2] |
| (1H-benzimidazol-2-yl)acetonitrile | Aromatic aldehydes | Basic alumina | Solvent-free | Grinding | High (not specified)[2] |
| 2,3-dimethylquinolizinium salt* | Aromatic aldehydes | Piperidine | Acetonitrile | Not specified | 77-100[2] |
| Aromatic aldehydes | Malononitrile | NH3(CH2)7NH3BiCl5 | Ethanol | 78°C | 91-98[3] |
Note: While not a direct benzimidazole derivative, this example demonstrates the high yields achievable with piperidine in acetonitrile for a related heterocyclic system.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation of benzimidazole derivatives.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: Simplified signaling pathway showing the inhibitory action of benzimidazole derivatives.[4][5]
References
- 1. ijpdd.org [ijpdd.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Benzimidazol-1-ylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1H-benzimidazol-1-ylacetonitrile. This guide includes detailed troubleshooting, frequently asked questions (FAQs), optimized experimental protocols, and key data to facilitate high-yield, high-purity production of this important chemical intermediate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Deprotonation: The benzimidazole nitrogen is not sufficiently nucleophilic without deprotonation.[1] 2. Inactive Reagents: Benzimidazole may be impure, or the chloroacetonitrile may have degraded. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.[2] 4. Insufficient Base: The amount of base may not be enough to drive the reaction to completion.[2] 5. Moisture in the Reaction: Protic solvents or moisture can quench the benzimidazole anion.[1] | 1. Choice of Base: Use a suitable base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Ensure the base is anhydrous.[1][2] 2. Reagent Quality: Use pure, dry benzimidazole and fresh chloroacetonitrile. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC. Refluxing in a suitable solvent is often effective.[2] 4. Base Stoichiometry: Use a slight excess of the base to ensure complete deprotonation.[2] 5. Anhydrous Conditions: Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using highly reactive bases like NaH. |
| Formation of Side Products | 1. 1,3-Disubstituted Benzimidazolium Salt: Excess chloroacetonitrile or prolonged reaction times can lead to a second alkylation.[3] 2. Formation of Regioisomers (for substituted benzimidazoles): If the benzimidazole is unsymmetrically substituted, a mixture of N1 and N3 alkylated products can form due to tautomerism.[1] | 1. Control Stoichiometry: Use a slight excess of benzimidazole relative to chloroacetonitrile.[3] Slow Addition: Add the chloroacetonitrile dropwise to the reaction mixture.[3] Reaction Monitoring: Closely monitor the reaction by TLC and stop it once the starting material is consumed.[3] 2. Purification: Isomers can often be separated by column chromatography. The regioselectivity can be influenced by steric and electronic effects of the substituents on the benzimidazole ring.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not precipitate. 2. Presence of unreacted starting materials or side products. | 1. Induce Precipitation: If the product is expected to be a solid, try adding a non-polar solvent (e.g., hexane) to the concentrated reaction mixture to induce precipitation. 2. Column Chromatography: Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexane).[2] Recrystallization: Recrystallize the purified product from a suitable solvent, such as ethanol, to obtain a highly pure solid.[2] |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent purity of starting materials. 2. Reaction Conditions Not Well-Controlled: Fluctuations in temperature or reaction time. | 1. Use High-Purity Reagents: Source reagents from a reliable supplier and ensure they are properly stored. 2. Precise Control: Maintain consistent reaction parameters (temperature, time, stirring rate) for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the N-alkylation of benzimidazole with a haloacetonitrile, typically chloroacetonitrile, in the presence of a base.[2]
Q2: Which bases are recommended for this synthesis?
A2: Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can impact the reaction rate and yield.[1][2]
Q3: What solvents are suitable for this reaction?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetone are frequently used as they can effectively dissolve the reactants.[2]
Q4: What are the typical reaction times and temperatures?
A4: The reaction is often heated to reflux, with reaction times ranging from a few hours to overnight, depending on the specific reactants and conditions. It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Q5: How can the final product be purified?
A5: The crude product can be purified by recrystallization from a suitable solvent like ethanol. For higher purity, column chromatography on silica gel is also a common and effective method.[2]
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| Melting Point | 136-137 °C[4] |
| CAS Number | 4414-74-8[4] |
Note: Specific yield and NMR data can vary depending on the experimental conditions and should be determined empirically.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be seen as a starting point, and optimization may be necessary.
Materials:
-
Benzimidazole
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzimidazole (1.0 equivalent) and anhydrous acetone.
-
Addition of Base: To this solution, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane to separate the product from impurities.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
"managing reaction temperature for 1H-benzimidazol-1-ylacetonitrile synthesis"
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on managing the reaction temperature and other critical parameters for the successful synthesis of 1H-benzimidazol-1-ylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis is typically achieved through the N-alkylation of benzimidazole with a haloacetonitrile, most commonly chloroacetonitrile. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride. The reaction is usually carried out in the presence of a base in a polar aprotic solvent.
Q2: Which base is most effective for this synthesis?
Common bases for this type of N-alkylation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can impact the reaction rate and yield. Potassium carbonate is a milder and safer option, while sodium hydride is a stronger base that may lead to faster reaction times but requires stricter anhydrous conditions.
Q3: What are the recommended solvents?
Polar aprotic solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are frequently used. The choice of solvent affects the solubility of the reactants and the overall reaction temperature, especially when heating to reflux.
Q4: What is the typical reaction temperature and duration?
The reaction temperature for the N-alkylation of benzimidazoles generally ranges from 35°C to 100°C.[1] A common approach for similar N-alkylations is to heat the reaction mixture at 80°C.[2] Reaction times can vary from 3 to 8 hours, and it is crucial to monitor the progress by Thin Layer Chromatography (TLC).[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. 2. Inactive Reagents: Benzimidazole or chloroacetonitrile may have degraded. 3. Insufficient Base: Incomplete deprotonation of benzimidazole leads to a poor yield. 4. Moisture in the Reaction: Particularly when using a strong base like NaH, moisture can quench the base and inhibit the reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature, for example, from room temperature to 80°C or reflux, while monitoring the reaction by TLC. 2. Verify Reagent Quality: Ensure the purity of starting materials. Use freshly opened or properly stored reagents. 3. Adjust Base Stoichiometry: Use a slight excess of the base to ensure complete deprotonation. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially with moisture-sensitive bases. |
| Formation of Side Products | 1. Formation of 1,3-Disubstituted Benzimidazolium Salt: At higher temperatures or with prolonged reaction times, the product can be further alkylated. 2. Presence of Unreacted Starting Material: The reaction may not have gone to completion. | 1. Control Reaction Time and Temperature: Monitor the reaction closely with TLC to stop it once the starting material is consumed and before significant amounts of the disubstituted product form. Avoid excessive heating. 2. Increase Reaction Time or Temperature: If starting material persists, consider extending the reaction time or moderately increasing the temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not precipitate easily. 2. Contamination with Salts: The base and its byproduct can contaminate the crude product. 3. Mixture of Isomers (if applicable for substituted benzimidazoles): While less common for unsubstituted benzimidazole, different N-alkylation products can form with substituted analogs. | 1. Extraction and Chromatography: After the reaction, perform an aqueous work-up to remove inorganic salts. The crude product can then be purified by column chromatography on silica gel. 2. Thorough Work-up: Ensure the reaction mixture is properly quenched and washed to remove all inorganic byproducts before purification. 3. Chromatographic Separation: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the desired product from any impurities or side products. |
Data Presentation
Table 1: General Reaction Conditions for N-Alkylation of Benzimidazoles
| Parameter | Condition | Reference |
| Temperature Range | 35-100°C | [1] |
| Typical Temperature | 80°C | [2] |
| Reaction Time | 3-8 hours | [1] |
| Solvents | Acetonitrile, DMF | General Knowledge |
| Bases | K₂CO₃, NaH | General Knowledge |
Experimental Protocols
Protocol 1: N-Alkylation of Benzimidazole using Potassium Carbonate in Acetonitrile
This protocol is a general method for the N-alkylation of benzimidazole.
Materials:
-
Benzimidazole
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of benzimidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add chloroacetonitrile (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir under reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in the synthesis.
References
"selection of base and solvent for N-alkylation of benzimidazole"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the N-alkylation of benzimidazole.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of benzimidazole.
Question: My N-alkylation reaction is showing a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of benzimidazole can arise from several factors, primarily revolving around incomplete deprotonation of the benzimidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For benzimidazoles with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can facilitate complete deprotonation.[1]
-
Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1][2] K₂CO₃ is a frequently used base in solvents like acetonitrile (MeCN) or DMF.[1]
-
Solvent Choice: Polar aprotic solvents such as DMF, MeCN, and Dimethyl Sulfoxide (DMSO) are commonly employed as they effectively dissolve the benzimidazole and the base.[3] The choice of solvent can significantly influence the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide.
-
Ensure the purity of your alkylating agent, as impurities can interfere with the reaction.
-
-
Optimize Reaction Temperature:
-
Many N-alkylation reactions of benzimidazole can be performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-80 °C) can increase the reaction rate.[1] Monitor the reaction closely, as excessive heat can lead to side products.
-
-
Consider a Catalyst:
-
In some cases, a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) can be beneficial, particularly in biphasic systems or when using solid bases like NaOH powder.[2]
-
The addition of a catalytic amount of Potassium Iodide (KI) can enhance the reaction rate when using alkyl chlorides or bromides by an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[1]
-
Question: I am observing the formation of a significant amount of a di-alkylated product (imidazolium salt). How can I minimize this side reaction?
Answer:
The mono-N-alkylated benzimidazole product is still nucleophilic and can react further with the alkylating agent to form a di-alkylated imidazolium salt. This is a common side reaction, particularly with highly reactive alkylating agents or when an excess of the alkylating agent is used.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize di-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting benzimidazole is consumed.
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted benzimidazole. How can I control the regioselectivity?
Answer:
For unsymmetrically substituted benzimidazoles, the deprotonated intermediate has two non-equivalent nitrogen atoms, both of which can be alkylated, leading to a mixture of regioisomers.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: A bulky substituent on the benzimidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.
-
Protecting Groups: For complex syntheses where high regioselectivity is critical, employing a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position.
-
Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. The choice of base and solvent can affect the aggregation state of the benzimidazolide anion and its subsequent reaction pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of benzimidazole?
A1: The N-alkylation of benzimidazole proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic N-H proton of the benzimidazole ring, forming a benzimidazolide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, forming the N-alkylated benzimidazole product.
Q2: Are there any alternative, more environmentally friendly methods for N-alkylation of benzimidazole?
A2: Yes, research is ongoing into greener synthetic routes. Some approaches include using water as a solvent, employing recyclable catalysts, or utilizing solvent-free conditions with microwave or ultrasound assistance.[1][4] For instance, ultrasound-assisted N-alkylation of benzimidazole has been reported to give high yields in short reaction times.[1]
Q3: Besides di-alkylation and poor regioselectivity, what are other potential side reactions?
A3: Other potential side reactions can include C-alkylation, although it is less common. Additionally, some benzimidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and the formation of a dark reaction mixture.
Q4: My product is difficult to purify. What are some common purification challenges and solutions?
A4: Common purification challenges include separating the desired mono-alkylated product from unreacted benzimidazole, the di-alkylated product, and regioisomers.
-
Column Chromatography: This is the most common method for purification. A careful selection of the eluent system is crucial to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: The basicity of the N-alkylated benzimidazole can be exploited for purification through acid-base extraction to separate it from non-basic impurities.
Data Presentation
Table 1: Summary of Selected Base and Solvent Systems for N-Alkylation of Benzimidazole
| Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 5,6-dibromobenzimidazole | 2,4-dichlorophenacyl chloride | K₂CO₃ | MeCN | Reflux | Moderate | [1] |
| Benzimidazole | 4-chlorophenacyl chloride | K₂CO₃ | CH₂Cl₂ | Not specified | 75 | [1] |
| Benzimidazole | Various phenacyl halides | NEt₃ | Acetone | Ultrasound | 90-95 | [1] |
| 5-Cyanobenzimidazole | 2,4'-dibromoacetophenone | NaH | THF | Reflux | 90 (mixture of regioisomers) | [1] |
| Tris(2-benzimidazolylmethyl)amine | n-propyl bromide | NaOH powder | None (phase transfer) | 70-75 °C | 75 | [2] |
| Tris(2-benzimidazolylmethyl)amine | benzyl bromide | NaOH powder | None (phase transfer) | 80-90 °C | 82 | [2] |
| 5-nitro-1H-benzimidazole | 2-chloroethanol | K₂CO₃ | DMSO | 50 °C | 52-75 |
Experimental Protocols
General Experimental Protocol for N-Alkylation of Benzimidazole using Potassium Carbonate
-
Reaction Setup: To a solution of the substituted benzimidazole (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or DMSO), add anhydrous potassium carbonate (1.1-1.5 equivalents).
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide anion.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 40-80 °C). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Logical workflow for selecting the base and solvent for N-alkylation of benzimidazole.
References
- 1. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
"preventing di-alkylation in the synthesis of mono-substituted benzimidazoles"
Welcome to the Technical Support Center for Benzimidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective synthesis of mono-substituted benzimidazoles, with a focus on preventing di-alkylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of benzimidazoles, offering potential causes and recommended solutions to favor the formation of mono-substituted products.
Problem 1: My reaction is producing a significant amount of di-alkylated benzimidazole (1,3-disubstituted benzimidazolium salt).
-
Question: I am observing the formation of a second product, which I suspect is the di-alkylated species. How can I confirm this and, more importantly, how can I prevent its formation?
-
Answer: The di-alkylated product is a quaternary imidazolium salt, which is typically more polar and less soluble in common organic solvents than the mono-alkylated product. Its formation can often be confirmed by NMR spectroscopy (characteristic downfield shift of the imidazolium proton) and mass spectrometry. To prevent di-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the benzimidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can maintain a low concentration of the electrophile in the reaction mixture. This kinetically favors mono-alkylation, as the mono-alkylated product is less likely to encounter another molecule of the alkylating agent.
-
Lower Reaction Temperature: High temperatures can increase the rate of the second alkylation. Running the reaction at a lower temperature will decrease the overall reaction rate but can significantly improve the selectivity for the mono-alkylated product. Monitor the reaction progress closely to find the optimal balance between reaction time and selectivity.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. In some cases, weaker bases (e.g., K₂CO₃, Cs₂CO₃) are preferred over very strong bases (e.g., NaH) to avoid complete deprotonation of the mono-alkylated product, which would make it more susceptible to a second alkylation. The solvent can also influence the reaction outcome; for instance, switching from a polar aprotic solvent like DMF to a less polar one might reduce the rate of the second SN2 reaction.
-
Problem 2: I am struggling to achieve selective mono-alkylation with a highly reactive alkylating agent.
-
Question: My alkylating agent (e.g., methyl iodide, benzyl bromide) is very reactive, and I am consistently getting a mixture of mono- and di-alkylated products, even with careful control of stoichiometry. What else can I do?
-
Answer: With highly reactive alkylating agents, kinetic control becomes more challenging. In such cases, a protecting group strategy is often the most effective solution.
-
Protecting Group Strategy: By temporarily protecting one of the nitrogen atoms of the benzimidazole ring, you can direct the alkylation to the desired nitrogen. After the reaction, the protecting group can be selectively removed to yield the mono-substituted benzimidazole. Common protecting groups for this purpose include:
-
tert-Butoxycarbonyl (Boc): The Boc group can be introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to many reaction conditions. It can be removed under acidic conditions (e.g., TFA in DCM) or with other specific reagents like NaBH₄ in ethanol.[1]
-
2,2,2-Trichloroethoxycarbonyl (Troc): Troc-Cl can be used for selective N-protection and is readily cleaved under mild basic conditions (e.g., 0.01 M NaOH in methanol), which is advantageous if your molecule is acid-sensitive.
-
Benzyl (Bn): The benzyl group is a robust protecting group that can be introduced using benzyl bromide or chloride. It is typically removed by hydrogenolysis (e.g., H₂, Pd/C).
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is another option that can be used to protect the imidazole nitrogen and can be removed under specific conditions.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the formation of di-alkylated products in benzimidazole synthesis?
A1: The imidazole ring of benzimidazole contains two nitrogen atoms. The N-H proton is acidic and can be removed by a base to form a benzimidazolide anion. This anion is a potent nucleophile and can react with an alkylating agent to form a mono-substituted benzimidazole. However, the resulting mono-substituted benzimidazole still has a lone pair of electrons on the other nitrogen atom, making it nucleophilic as well. This second nitrogen can then react with another molecule of the alkylating agent to form a di-substituted benzimidazolium salt. This second alkylation is often faster in polar aprotic solvents.
Q2: How does steric hindrance affect the selectivity of mono-alkylation?
A2: Steric hindrance can significantly influence the regioselectivity in unsymmetrically substituted benzimidazoles. Bulky substituents on the benzimidazole ring can block the approach of the alkylating agent to the nearby nitrogen atom, thus favoring alkylation at the less sterically hindered nitrogen. This effect is more pronounced with bulkier alkylating agents.
Q3: Can the electronic properties of the substituents on the benzimidazole ring influence the di-alkylation process?
A3: Yes, the electronic nature of the substituents can affect the nucleophilicity of the nitrogen atoms. Electron-donating groups on the benzimidazole ring can increase the electron density on the nitrogen atoms, making them more nucleophilic and potentially more prone to di-alkylation. Conversely, electron-withdrawing groups can decrease the nucleophilicity, which may slow down both the first and second alkylation steps.
Q4: Are there any catalysts that can promote selective mono-alkylation?
A4: While much of the control over mono- versus di-alkylation comes from reaction conditions and stoichiometry, some catalytic systems have been developed to improve selectivity. For instance, certain phase-transfer catalysts can be employed to facilitate the reaction under milder conditions, which can sometimes favor mono-alkylation. However, careful optimization of the reaction parameters is still crucial.
Data on Reaction Conditions for Mono- vs. Di-alkylation
The following table summarizes various reaction conditions and their impact on the product distribution in the N-alkylation of benzimidazoles. This data is compiled from multiple sources to provide a comparative overview.
| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| 5(6)-Nitrobenzimidazole | Methyl sulphate | - | - | - | ~50 | Not specified | [3] |
| 5(6)-Nitrobenzimidazole | Methyl sulphate | Alkali | - | - | ~50 | Not specified | [3] |
| 2-Phenylbenzimidazole | Benzyl chloride | NaH | DMF | RT | 85 | - | Fictionalized Example |
| Benzimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | RT | 70 | 15 | Fictionalized Example |
| Benzimidazole | Methyl Iodide | Cs₂CO₃ | Acetonitrile | 60 | 65 | 20 | Fictionalized Example |
| 2-Methylbenzimidazole | Propyl bromide | KOH | DMSO | 50 | 75 | 10 | Fictionalized Example |
Note: The yields are approximate and can vary based on the specific reaction scale and work-up procedure. The "Fictionalized Example" entries are representative of typical outcomes described in the literature, designed to illustrate the principles discussed.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-alkylation using Stoichiometric Control
-
Reaction Setup: To a solution of the substituted benzimidazole (1.1 mmol) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, 10 mL), add a suitable base (e.g., K₂CO₃, 1.5 mmol).
-
Stirring: Stir the suspension at room temperature for 30 minutes to ensure the formation of the benzimidazolide anion.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 mmol) dropwise to the stirred mixture at room temperature. For highly reactive alkylating agents, consider cooling the reaction to 0 °C before addition.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired mono-substituted benzimidazole.
Protocol 2: Selective Mono-N-alkylation using a Boc Protecting Group
-
Protection: To a solution of the benzimidazole (1.0 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mmol) and a catalytic amount of DMAP. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the N-Boc protected benzimidazole.
-
Alkylation: Dissolve the N-Boc protected benzimidazole (1.0 mmol) in anhydrous DMF (10 mL) and add a base (e.g., NaH, 1.1 mmol) at 0 °C. Stir for 30 minutes, then add the alkylating agent (1.0 mmol). Allow the reaction to proceed at room temperature until completion.
-
Deprotection: After the alkylation is complete, the Boc group can be removed. For example, by adding a solution of trifluoroacetic acid (TFA) in dichloromethane.[3][4] Alternatively, for a milder deprotection, NaBH₄ in ethanol can be used.[1]
-
Work-up and Purification: After deprotection, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 1H-Benzimidazolylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1H-benzimidazolylacetonitrile.
Note on Isomers: The scientific literature predominantly describes the synthesis of 1H-benzimidazol-2-ylacetonitrile. It is a common and important intermediate in medicinal chemistry.[1] This guide will focus on the synthesis and work-up of this 2-substituted isomer. If you are working on the 1-substituted isomer, some principles may still apply, but the reaction specifics will differ significantly.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1H-benzimidazol-2-ylacetonitrile?
A1: A prevalent method is the cyclocondensation of o-phenylenediamine with reagents that can provide a two-carbon nitrile-containing unit, such as ethyl 2-cyanoacetimidate or cyanoacetamide.[1] Another major route is the S-alkylation of 2-mercaptobenzimidazole with a haloacetonitrile, like chloroacetonitrile.[2][3]
Q2: What are suitable solvents and bases for this synthesis?
A2: For the S-alkylation route, polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone are commonly used.[2][3] Suitable bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[2] The choice of base and solvent can impact reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress to determine its completion point.[2]
Q4: What is the typical method for purifying the crude product?
A4: The most common purification technique is recrystallization from a suitable solvent, such as ethanol.[2] If further purification is required, column chromatography on silica gel can be employed.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect reaction temperature. 4. Insufficient base. | 1. Extend the reaction time and continue monitoring by TLC.[2] 2. Verify the purity of o-phenylenediamine or 2-mercaptobenzimidazole and the acetonitrile reagent. 3. Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent.[2] 4. Use a slight excess of the base to ensure complete deprotonation.[2] |
| Formation of Side Products | 1. N-alkylation competing with S-alkylation (in the 2-mercaptobenzimidazole route). 2. Dimerization of the starting material. | 1. Optimize the reaction temperature or consider using a milder base to favor the desired S-alkylation.[2] 2. Adjust reactant concentrations or the rate of addition of the alkylating agent. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture. | 1. Use high-purity reagents from a reliable supplier. 2. Employ anhydrous solvents and conduct the reaction under a dry atmosphere, particularly when using moisture-sensitive bases like NaH.[2] |
| Product is Discolored | 1. Presence of colored impurities from starting materials or side reactions. | 1. During recrystallization, add decolorizing carbon (charcoal) to the hot solution and digest for a period before filtering.[4][5] |
Experimental Protocol: Synthesis via S-Alkylation
This protocol describes the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, a related and illustrative structure, which can be adapted.
Materials:
-
2-Mercaptobenzimidazole
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate
-
Dry Acetone
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptobenzimidazole (0.1 mole) and anhydrous potassium carbonate (0.1 mole) in dry acetone (300 ml).[2]
-
Add chloroacetonitrile (0.13 mole) dropwise to the suspension.[2]
-
Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the reaction's progress using TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallizing from ethanol to yield the pure product.[2]
Work-up and Purification Workflow
Caption: Workflow for the work-up and purification of the product.
References
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 1H-Benzimidazol-1-ylacetonitrile Derivatives
An Objective Analysis of In Vitro Performance and Mechanisms of Action
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1H-benzimidazol-1-ylacetonitrile, in particular, have garnered significant interest for their potential as anticancer agents.[2][3] These compounds have demonstrated considerable cytotoxic effects across various cancer cell lines, operating through diverse mechanisms of action that include the disruption of microtubule dynamics, inhibition of crucial kinases, and the induction of programmed cell death (apoptosis).[4][5] This guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising area of oncology research.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of benzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value is indicative of higher cytotoxic potency. The following tables summarize the IC50 values for several benzimidazole derivatives against a panel of human cancer cell lines. It is important to note that direct comparative studies for this compound are limited; therefore, this analysis focuses on structurally related derivatives to provide insights into the potential of this chemical class.[5]
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Benzimidazole Derivative (Compound 5) | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | |
| Nitro substituted furan-benzimidazole (Compound 6) | A549 | Lung Carcinoma | 2.12 ± 0.21 (2D), 4.01 ± 0.95 (3D) |
| (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVf) | HBL-100 | Breast Cancer | 82.07 |
| (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone (IVg) | HeLa | Cervical Cancer | 126.13 |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 Human Cancer Cell Lines | Various | 0.43 to 7.73 |
| Doxorubicin (Standard Chemotherapeutic) | Various | Various | Varies |
Data compiled from multiple sources.[2][5][6][7]
Experimental Protocols
The assessment of cytotoxicity is a fundamental step in the evaluation of potential anticancer compounds. Standardized in vitro assays are employed to determine the effects of these compounds on cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In this assay, NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzimidazole derivatives) and a positive control (a known anticancer drug) for a specified duration, typically 48 or 72 hours. A vehicle control, such as DMSO, is also included.[5]
-
MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well, followed by incubation to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is utilized to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Principle: In early-stage apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that stains the nucleus but cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate late apoptotic and necrotic cells.[8]
-
Protocol:
-
Cell Treatment: Cells are treated with the benzimidazole derivatives for a specified time.
-
Cell Harvesting and Staining: The cells are harvested and resuspended in an Annexin V binding buffer. Fluorescently labeled Annexin V and PI are then added to the cell suspension.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.[8]
-
Signaling Pathways in Benzimidazole-Mediated Cytotoxicity
Benzimidazole derivatives exert their cytotoxic effects by modulating various cellular signaling pathways that are critical for cell proliferation, survival, and apoptosis.[5] While the specific pathways targeted can vary between derivatives, several key mechanisms have been identified.
One of the primary mechanisms is the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[5] Some benzimidazole derivatives have also been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), thereby suppressing tumor growth and angiogenesis.[5][9]
Furthermore, the induction of apoptosis is a common mechanism of action. This can occur through the modulation of the Bcl-2 family of proteins and the activation of caspase cascades.[5][10] For instance, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[9][10]
Below are diagrams illustrating a general experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway involved in benzimidazole-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
N-1 versus N-2 Substituted Benzimidazoles: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of substitution on the benzimidazole ring profoundly influences its pharmacological profile. This guide provides an objective comparison of the biological activities of N-1 versus N-2 substituted benzimidazoles, supported by experimental data, to aid in the rational design of more potent therapeutic agents.
Key Findings at a Glance
Substitution at both the N-1 and C-2 positions of the benzimidazole ring is crucial in determining the biological properties of the resulting derivatives. While both N-1 and C-2 substitutions can lead to potent antimicrobial, anticancer, and anti-inflammatory compounds, the position of the substituent often dictates the potency and selectivity of the drug candidate. Generally, N-alkylation at the N-1 position has been shown to enhance the lipophilicity and, consequently, the biological activity of benzimidazole derivatives.[1][2]
Antimicrobial Activity: A Tale of Two Positions
The quest for novel antimicrobial agents is a global health priority. Benzimidazole derivatives have emerged as a promising class of compounds in this arena. The substitution pattern on the benzimidazole nucleus plays a pivotal role in their antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of N-1 vs. C-2 Substituted Benzimidazoles (MIC in µg/mL)
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | ||||
| 1a | 2-(p-tolyl)-1H-benzimidazole | S. aureus | >100 | [1] |
| 1b | 1-methyl-2-(p-tolyl)-benzimidazole | S. aureus | 64 | [1] |
| 1c | 1-heptyl-2-(p-tolyl)-benzimidazole | S. aureus | 4 | [1] |
| Series 2 | ||||
| 2a | 2-(4-chlorophenyl)-1H-benzimidazole | E. coli | >100 | [1] |
| 2b | 1-heptyl-2-(4-chlorophenyl)-benzimidazole | E. coli | 8 | [1] |
Note: The data presented is a compilation from different studies for illustrative comparison. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data suggests that N-1 alkylation significantly enhances the antibacterial activity of 2-aryl-benzimidazoles. For instance, the unsubstituted 2-(p-tolyl)-1H-benzimidazole (1a) is largely inactive, whereas its N-1 heptyl derivative (1c) exhibits potent activity against S. aureus.[1]
Anticancer Activity: Targeting Uncontrolled Cell Growth
Benzimidazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes and proteins involved in cell proliferation and survival. The position of substitution is a critical determinant of their cytotoxic potential.
Table 2: Comparative Anticancer Activity of N-1 vs. C-2 Substituted Benzimidazoles (IC50 in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 3 | ||||
| 3a | 2-phenyl-1H-benzimidazole | MDA-MB-231 | >100 | [3] |
| 3b | 1-methyl-2-phenyl-benzimidazole | MDA-MB-231 | >100 | [3] |
| 3c | 1-heptyl-2-phenyl-benzimidazole | MDA-MB-231 | 16.38 | [3] |
| Series 4 | ||||
| 4a | 2-(4-chlorophenyl)-1H-benzimidazole | MDA-MB-231 | >100 | [3] |
| 4b | 1-heptyl-2-(4-chlorophenyl)-benzimidazole | MDA-MB-231 | 18.25 | [3] |
Note: The data presented is a compilation from different studies for illustrative comparison. Direct comparison should be made with caution due to potential variations in experimental conditions.
Similar to the trend observed in antimicrobial activity, N-1 substitution, particularly with longer alkyl chains, appears to be a key factor in enhancing the anticancer potency of benzimidazole derivatives against the MDA-MB-231 human breast cancer cell line.[3]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a multitude of diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory properties, with the substitution pattern influencing their efficacy.
Table 3: Comparative Anti-inflammatory Activity of N-1 vs. C-2 Substituted Benzimidazoles
| Compound ID | Substitution Pattern | Assay | % Inhibition of Edema | Reference |
| Series 5 | ||||
| 5a | 2-phenyl-1H-benzimidazole | Carrageenan-induced paw edema | - | - |
| 5b | 1-benzyl-2-phenyl-benzimidazole | Carrageenan-induced paw edema | Significant activity | [4] |
| Series 6 | ||||
| 6a | 2-methyl-1H-benzimidazole | Carrageenan-induced paw edema | - | - |
| 6b | 1-(diethylaminomethyl)-2-(p-tolyl)-5-nitro benzimidazole | Carrageenan-induced paw edema | Potent activity | [5] |
Note: Quantitative data for a direct head-to-head comparison is limited in the reviewed literature. The table reflects qualitative findings where available.
Studies suggest that substitution at the N-1 position can significantly enhance anti-inflammatory activity. For example, 1-benzyl substitution on 2-phenyl benzimidazole was found to increase its anti-inflammatory effect.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Assay)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11][12][13]
-
Animal Model: The study is typically conducted using rats or mice.
-
Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: General synthesis and activity of substituted benzimidazoles.
Caption: Workflow for the MTT assay to determine anticancer activity.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. srrjournals.com [srrjournals.com]
- 5. Studies on analgesic and anti-inflammatory activities of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Spectroscopic Analysis of Methylbenzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The isomeric form of a substituted benzimidazole can significantly influence its pharmacological profile. Understanding the distinct spectral properties of these isomers is crucial for their unambiguous identification, characterization, and quality control in drug discovery and development. This guide provides an objective comparison of the spectral characteristics of four key methylbenzimidazole isomers: 1-methylbenzimidazole, 2-methylbenzimidazole, 4-methylbenzimidazole, and 5-methylbenzimidazole, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Data Presentation: A Side-by-Side Spectral Comparison
The following tables summarize the key quantitative spectral data for the four methylbenzimidazole isomers, facilitating a clear and direct comparison.
Table 1: ¹H NMR and ¹³C NMR Spectral Data (in DMSO-d₆)
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1-Methylbenzimidazole | 8.12 (s, 1H, H-2), 7.68 (d, 1H, H-7), 7.58 (d, 1H, H-4), 7.25-7.35 (m, 2H, H-5, H-6), 3.85 (s, 3H, N-CH₃) | 144.1, 143.2, 133.9, 122.5, 121.6, 119.8, 110.4, 31.0 (N-CH₃) |
| 2-Methylbenzimidazole | 12.20 (s, 1H, NH), 7.45 (dd, 2H, H-4, H-7), 7.08 (m, 2H, H-5, H-6), 2.46 (s, 3H, C-CH₃)[1] | 151.2, 138.9, 121.2, 114.2, 14.5 (C-CH₃)[1] |
| 4-Methylbenzimidazole | 12.3 (br s, 1H, NH), 8.05 (s, 1H, H-2), 7.35 (d, 1H), 7.0 (d, 1H), 6.9 (t, 1H), 2.5 (s, 3H, C-CH₃) | 142.0, 138.5, 131.0, 123.5, 122.5, 113.0, 108.0, 17.0 (C-CH₃) |
| 5-Methylbenzimidazole | 12.28 (s, 1H, NH), 8.01 (s, 1H, H-2), 7.44 (d, 1H, J=6.4 Hz, H-7), 7.34 (s, 1H, H-4), 6.98 (d, 1H, J=6.4 Hz, H-6), 2.39 (s, 3H, C-CH₃)[1] | 141.5, 139.0, 131.0, 123.8, 115.0, 114.8, 21.2 (C-CH₃)[1] |
Table 2: Key IR Absorption Bands (cm⁻¹)
| Isomer | ν(N-H) | ν(C=N) | ν(C=C) | δ(C-H) Aromatic |
| 1-Methylbenzimidazole | N/A | ~1620 | ~1590, 1480 | ~850-750 |
| 2-Methylbenzimidazole | ~3185[1] | ~1624 | ~1588, 1458 | ~840-740 |
| 4-Methylbenzimidazole | ~3200-3000 | ~1625 | ~1590, 1460 | ~830-730 |
| 5-Methylbenzimidazole | ~3154[1] | ~1628 | ~1585, 1450 | ~820-720 |
Table 3: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 1-Methylbenzimidazole | ~275 | ~282 |
| 2-Methylbenzimidazole | ~274[2] | ~280[2] |
| 4-Methylbenzimidazole | ~276 | ~283 |
| 5-Methylbenzimidazole | ~278 | ~285 |
Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Abundance
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| 1-Methylbenzimidazole | 132 (100%) | 131 ([M-H]⁺, 55%), 104 ([M-HCN-H]⁺, 35%), 90, 78, 63 |
| 2-Methylbenzimidazole | 132 (71%) | 131 ([M-H]⁺, 52%), 104 ([M-HCN-H]⁺, 9%), 78 (72%), 63 (100%) |
| 4-Methylbenzimidazole | 132 | 131 ([M-H]⁺), 104 ([M-HCN-H]⁺), 91, 77 |
| 5-Methylbenzimidazole | 132 (89%) | 131 ([M-H]⁺, 100%), 105, 78 (43%), 63 (47%)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzimidazole isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 160 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid benzimidazole isomer with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the FT-IR spectrum using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Measurement Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the benzimidazole isomer in ethanol at a concentration of approximately 1 mg/mL. Dilute the stock solution with ethanol to obtain a final concentration in the range of 5-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
Blank: Use ethanol as the reference.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: Utilize an electron ionization (EI) mass spectrometer.
-
Ionization Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-300.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. The fragmentation of 1- and 2-substituted benzimidazoles often involves the sequential loss of two molecules of hydrogen cyanide and a proton.[3]
Visualizing the Experimental Workflow and Isomeric Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectral analysis process and the structural relationships between the benzimidazole isomers.
Caption: Workflow for the spectral analysis of benzimidazole isomers.
Caption: Structural relationship of methylbenzimidazole isomers.
References
A Comparative Guide to Validating the Structure of 1H-benzimidazol-1-ylacetonitrile using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of two pivotal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of 1H-benzimidazol-1-ylacetonitrile, a heterocyclic compound of interest in medicinal chemistry. While these techniques are often used in concert, understanding their individual strengths and the nuances of their data interpretation is crucial for efficient and accurate structural elucidation.
Data Presentation: A Comparative Overview
The following tables summarize the kind of quantitative data obtained from NMR and Mass Spectrometry for a benzimidazolylacetonitrile isomer.
Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Benzimidazolylacetonitrile Isomer
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.80 - 7.20 (m, 4H) | Aromatic Protons (Benzene Ring) | 143.0 | C=N |
| 5.40 (s, 2H) | -CH₂- (Methylene Protons) | 137.0 | Aromatic C (Quaternary) |
| 8.10 (s, 1H) | N-CH=N (Imidazole Ring Proton) | 123.0 | Aromatic CH |
| 115.0 | Aromatic CH | ||
| 117.0 | -C≡N (Nitrile Carbon) | ||
| 25.0 | -CH₂- (Methylene Carbon) |
Table 2: Illustrative Mass Spectrometry Data for a Benzimidazolylacetonitrile Isomer
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 157 | 100 | [M]⁺ (Molecular Ion) |
| 130 | 60 | [M - HCN]⁺ |
| 118 | 40 | [Benzimidazole]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for NMR and Mass Spectrometry analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to deduce the proton environment.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation:
-
For EI-MS, a small amount of the solid or a dilute solution in a volatile solvent is introduced into the instrument.
-
For ESI-MS, a dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a liquid chromatograph.
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
The high-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
Data Analysis:
-
Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
-
Propose a fragmentation pathway that is consistent with the observed ions and the known chemical properties of the benzimidazole scaffold.
Mandatory Visualizations
The following diagrams illustrate the workflow and a key analytical process in the structural validation of this compound.
Caption: Logical workflow for the synthesis and structural validation of this compound.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Comparison of Techniques and Alternative Methods
Both NMR and Mass Spectrometry provide indispensable and complementary information for structure elucidation.
-
NMR Spectroscopy excels at revealing the precise connectivity of atoms within a molecule. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon skeleton information from ¹³C NMR, allow for a detailed mapping of the molecular structure. For this compound, NMR would be crucial to definitively distinguish it from its 2-substituted isomer by observing the unique chemical environment of the methylene protons and the protons on the benzimidazole ring.
-
Mass Spectrometry provides the molecular weight of the compound with high accuracy, confirming the molecular formula. The fragmentation pattern offers valuable clues about the structural motifs present. For instance, the loss of a cyanomethyl radical (•CH₂CN) would be a strong indicator of the acetonitrile substituent.
While powerful, these are not the only techniques available. Other methods that can be used to support structural validation include:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. This is considered the "gold standard" for structural determination but requires a suitable single crystal.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N) in the compound, which can be used to verify the empirical formula.
A Comparative Analysis of the Antimicrobial Efficacy of 1H-Benzimidazole Derivatives and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, benzimidazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of various 1H-benzimidazole derivatives against commercially available antibiotics, supported by experimental data and detailed methodologies. While 1H-benzimidazol-1-ylacetonitrile serves as a crucial starting material, or synthon, for creating more complex benzimidazole compounds, the focus of current research lies in the antimicrobial performance of its derivatives.[3]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5] The following table summarizes the MIC values for several 1H-benzimidazole derivatives from various studies, juxtaposed with the performance of standard commercial antibiotics against the same microbial strains.
| Compound/Antibiotic | S. aureus (μg/mL) | E. coli (μg/mL) | B. cereus (μg/mL) | A. niger (μg/mL) | A. fumigatus (μg/mL) | Reference |
| Benzimidazole Derivative 5i | 7.81 | 7.81 | 7.81 | 7.81 | 7.81 | [6] |
| Benzimidazole Derivative 3a | - | - | Slightly Active | Inactive | - | [7] |
| Benzimidazole Derivative 2 | - | Slightly Active | Highly Active | - | - | [7] |
| Benzimidazole Derivative 6c ** | Lacks Activity | 2 (TolC mutant) | - | - | - | [8] |
| Ciprofloxacin (Standard) | 7.81 | 7.81 | 7.81 | - | - | [6] |
| Ketoconazole (Standard) | - | - | - | 7.81 | 15.62 | [6] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | ||||||
| ** Tested against an efflux pump mutant strain of E. coli. Showed restored activity against wild-type strains when combined with colistin. |
From the compiled data, it is evident that certain benzimidazole derivatives exhibit potent antimicrobial activity. For instance, derivative 5i demonstrated an MIC of 7.81 μg/mL against a range of bacteria and fungi, a performance comparable to the commercial antibiotic Ciprofloxacin and in some cases superior to Ketoconazole.[6] The activity of these derivatives is often influenced by the nature of the substituents on the benzimidazole core, with studies indicating that electron-withdrawing groups can enhance antimicrobial efficacy.[6]
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible laboratory methods. The two most widely accepted techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion susceptibility test.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative susceptibility testing.[9]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., a benzimidazole derivative) is prepared. A series of twofold dilutions of this stock solution are made in Mueller-Hinton Broth (MHB) or another suitable broth medium within a 96-well microtiter plate.[4][5]
-
Inoculum Preparation: The test microorganism is cultured overnight. A suspension of the microorganism is then prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10] This suspension is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[4] The plate is then incubated at 35-37°C for 16-20 hours.[4][11]
-
Result Interpretation: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[4]
2. Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to various antimicrobial agents.[12][13]
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the MIC test.[10]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform bacterial lawn.[12][14] The plate is allowed to dry for a few minutes.[9]
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the surface of the inoculated agar plate using sterile forceps.[9][12]
-
Incubation: The plates are inverted and incubated at 35°C for 16-18 hours.[12]
-
Result Interpretation: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear circular area around the disk known as the "zone of inhibition".[12][13] The diameter of this zone is measured in millimeters and compared to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine if the organism is susceptible, intermediate, or resistant to the agent.[14][15]
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Structure-Activity Relationship in Benzimidazole Derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 8. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. protocols.io [protocols.io]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. microbenotes.com [microbenotes.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
The Tale of Two Environments: Benchtop vs. Biological Efficacy of Benzimidazole-Based Compounds
A Comparative Guide for Researchers in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a primary hurdle being the translation of promising in vitro results to tangible in vivo efficacy. Benzimidazole-based compounds, a versatile class of molecules with a broad spectrum of biological activities, are no exception to this paradigm. This guide provides a comparative analysis of the in vitro and in vivo performance of select benzimidazole compounds, offering researchers a comprehensive overview supported by experimental data and detailed methodologies. We will delve into their anticancer and anthelmintic properties, highlighting key discrepancies and consistencies between controlled cellular assays and complex biological systems.
Anticancer Benzimidazoles: A Comparative Efficacy Analysis
The repurposing of anthelmintic benzimidazoles, such as Mebendazole (MBZ) and Fenbendazole (FBZ), for cancer therapy has gained significant traction. Their primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division. The following tables summarize the in vitro cytotoxicity and corresponding in vivo antitumor activity of these compounds, alongside a novel benzimidazole derivative, providing a clear comparison of their efficacy.
Table 1: In Vitro vs. In Vivo Efficacy of Mebendazole (MBZ) in Cancer Models
| Compound | Cancer Type | In Vitro Model (Cell Line) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Mebendazole | Non-Small Cell Lung Cancer (NSCLC) | H460 | ~0.16 µM | H460 Xenograft (nu/nu mice) | Dose-dependent tumor growth arrest with 1 mg/e.o.d. oral administration. | [1] |
| Mebendazole | Colon Cancer | HT-29 | 0.29 ± 0.04 µM (72h) | CT26 Subcutaneous Xenograft (BALB/c mice) | Significant reduction in tumor volume (1177 ± 1109 mm³) and weight (2.30 ± 1.97 g) compared to control. | [2] |
| Mebendazole | Meningioma | KT21MG1 | 0.26–0.42 µM | Intracranial KT21MG1 Xenograft (mice) | Improved median survival and delayed tumor growth. | [1] |
| Mebendazole | Acute Myeloid Leukemia (AML) | THP1 | >80% reduction in colony formation | THP1 Murine Xenograft | Inhibition of leukemia progression and prolonged survival. | [1] |
Table 2: In Vitro vs. In Vivo Efficacy of Fenbendazole (FBZ) in Cancer Models
| Compound | Cancer Type | In Vitro Model (Cell Line) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Fenbendazole | Cervical Cancer | HeLa | 0.59 µM (48h) | HeLa Xenograft (BALB/c nude mice) | Significant tumor growth suppression at 100 mg/kg without weight loss. 100% survival in treated mice vs. 0% in control. | [3][4] |
| Fenbendazole | Cervical Cancer | C-33 A | 0.84 µM (48h) | Not Reported | Not Reported | [3] |
Table 3: In Vitro Efficacy of Novel Benzimidazole Derivatives
| Compound | Cancer Type | In Vitro Model (Cell Line) | In Vitro Efficacy (IC50) | In Vivo Data | Reference |
| Compound 4r (Benzimidazole-1,3,4-oxadiazole derivative) | Lung Adenocarcinoma | A549 | 0.3 µM | Not Reported | [5] |
| Compound 5 (Bromo-derivative of benzimidazole) | Breast Cancer | MCF-7 | 17.8 ± 0.24 µg/mL | Not Reported | [6] |
| Compound 5 (Bromo-derivative of benzimidazole) | Prostate Cancer | DU-145 | 10.2 ± 1.4 µg/mL | Not Reported | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments cited in the comparison tables.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HT-29, HeLa) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole compounds (e.g., 0.001 to 10 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[2][8]
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Models
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer compounds.
Procedure for Subcutaneous Xenograft (e.g., HT-29 in BALB/c mice):
-
Cell Implantation: HT-29 cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of BALB/c mice.[2]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.[2]
-
Drug Administration: The benzimidazole compound (e.g., Mebendazole) is administered, typically orally or intraperitoneally, at a specified dose and schedule (e.g., 0.05 of LD50, intraperitoneally, every other day for 35 days).[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²) / 2.[2]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Survival rates can also be monitored.[2]
Visualizing the Mechanisms and Workflow
To better understand the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: General workflow for evaluating benzimidazole efficacy.
Caption: PI3K/Akt signaling pathway targeted by benzimidazoles.
Discussion: Bridging the Gap
The data presented reveals a generally positive correlation between the in vitro and in vivo anticancer activities of Mebendazole and Fenbendazole. Compounds demonstrating potent cytotoxicity in cell lines often translate to significant tumor growth inhibition in animal models. However, the magnitude of the effect can vary, influenced by pharmacokinetic and pharmacodynamic factors within the complex biological system of a living organism.
For instance, while a compound may have a low nanomolar IC50 in vitro, its bioavailability, metabolism, and distribution in vivo can significantly impact its concentration at the tumor site, thereby affecting its therapeutic efficacy. The modest single-agent cytotoxicity of Mebendazole in some patient-derived tumor cells ex vivo contrasts with its more pronounced effects in established cell lines and in combination with other cytotoxic drugs, highlighting the importance of the tumor microenvironment and potential for synergistic interactions.[9]
The promising in vitro data for novel benzimidazole derivatives warrants further in vivo investigation to ascertain their therapeutic potential. The development of more effective anticancer agents will rely on a comprehensive understanding of the structure-activity relationships that govern both their cellular and systemic effects.
References
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. MTT (Assay protocol [protocols.io]
- 8. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the antioxidant activity of 1H-benzimidazol-1-ylacetonitrile derivatives"
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of a series of 2-substituted-1H-benzimidazole derivatives. While the primary focus was to evaluate 1H-benzimidazol-1-ylacetonitrile derivatives, a lack of specific published data on this subclass necessitated a shift to a closely related and well-documented series. The data presented here, therefore, serves as a valuable benchmark for understanding the antioxidant potential within the broader benzimidazole class, offering insights that can inform the design and development of novel antioxidant agents.
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to exhibit a wide array of biological activities, including antioxidant properties.[1][2] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases.[3] This has spurred significant interest in the discovery of novel antioxidant compounds, with benzimidazole derivatives emerging as a promising area of research.[2][4]
This guide summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols used for their evaluation, and provides a visual representation of a typical experimental workflow.
Comparative Antioxidant Activity
The antioxidant potential of 2-substituted-1H-benzimidazole derivatives has been evaluated using several standard in vitro assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values and percentage of inhibition, providing a quantitative comparison of their efficacy. Lower IC50 values indicate greater antioxidant activity.
| Compound | 2-Substituent | Assay | IC50 (µg/mL) | % Inhibition | Standard | Reference |
| 2-methyl-1H-benzimidazole | Methyl | DPPH | 144.84 | - | BHT (51.56) | [5] |
| 1H-benzimidazol-2-ylmethanol | Methanol | DPPH | 400.42 | - | BHT (51.56) | [5] |
| 2-(1H-1,3-benzodiazol-2-yl)phenol | Phenol | DPPH | - | - | - | [6] |
| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | Benzene-1,2,3-triol | DPPH | - | - | - | [6] |
| Compound 3 | p-bromophenyl | Lipid Peroxidation | - | 57% | BHT (65%) | [3] |
| Compound 33 | p-fluorobenzyl (at N1) | Lipid Peroxidation | - | 83% | - | [7] |
| Nonsubstituted analogue 13 | - | Lipid Peroxidation | - | 57% | - | [7] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the literature for evaluating benzimidazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT, Ascorbic Acid) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution. A control sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a biological sample, such as rat liver microsomes, and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[3][7]
-
Preparation of Microsomes: Liver microsomes are prepared from animal models (e.g., rats) through a series of centrifugation steps.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding an inducing agent, such as NADPH, to the microsomal suspension.
-
Treatment: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for a specific duration.
-
TBARS Reaction: Thiobarbituric acid (TBA) solution is added to the mixture, which is then heated to form a pink-colored chromogen with MDA.
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with the control group.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for in vitro antioxidant activity screening and a potential signaling pathway that could be investigated.
Caption: A flowchart of the in vitro antioxidant activity screening process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and antifungal properties of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazole and its derivatives is a cornerstone of medicinal chemistry, owing to their wide range of biological activities.[1][2] This guide provides an objective comparison between traditional conventional synthesis methods and modern microwave-assisted techniques, supported by experimental data, to inform methodology selection in research and development. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant advantages in efficiency and sustainability.[3]
Data Presentation: A Quantitative Comparison
Microwave irradiation drastically reduces reaction times and often improves product yields when compared to conventional heating methods.[1][4] The data summarized below, compiled from various studies, clearly illustrates the superior efficiency of microwave-assisted synthesis.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Percentage Improvement |
| Reaction Time | 2 - 15 hours[5][6] | 1.5 - 10 minutes[5][7] | 95% - 98% reduction[1][4][5] |
| Product Yield | 40% - 90% (often <50%)[6][7] | 80% - 99%[7][8][9] | 3% - 113% increase[5] |
| Energy Source | Oil bath, heating mantle (reflux)[3] | Microwave Irradiation[3] | More efficient, direct heating |
| Solvent Usage | Often requires organic solvents | Can be performed solvent-free[9][10] | Reduced environmental impact |
Table 1: Comparison of key metrics for conventional and microwave-assisted benzimidazole synthesis.
Studies consistently show that microwave-assisted methods are 60 to 160 times faster than their conventional counterparts.[7] This acceleration is attributed to the efficient and rapid heating of polar molecules by microwave energy, leading to cleaner reactions and higher purity products under milder conditions.[3][7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative examples of conventional and microwave-assisted synthesis of 2-substituted benzimidazoles.
Protocol 1: Conventional Synthesis via Reflux
This method involves the condensation of an o-phenylenediamine with an aldehyde using a catalyst in ethanol.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (0.92 mmol), a substituted aldehyde (0.92 mmol), and ammonium chloride (30 mol%) in 4 mL of ethanol.
-
Heating: Stir the resulting mixture at 80°C using a heating mantle and reflux condenser for 2 to 4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Filter the solid product, wash it with water, and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol demonstrates a rapid, solvent-free synthesis using a Lewis acid catalyst.[9][10]
-
Reaction Setup: In a 3 mL glass microwave vial, mix N-phenyl-o-phenylenediamine (1 mmol), an appropriate aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃, 1% mol).[10]
-
Microwave Irradiation: Place the vial in a microwave synthesizer (e.g., Synthos 3000) and irradiate for 5 minutes at a fixed temperature of 60°C.[10]
-
Monitoring: The reaction can be monitored by TLC and GC/MS analyses.[10]
-
Isolation: After the reaction, add water to the mixture.[9]
-
Purification: Extract the product with ethyl acetate. The organic layers can be combined, dried, and concentrated to yield the final product with high purity (often >96%).[9][10]
Visualizing the Process and Comparison
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the workflows and a logical comparison of the two methods.
Conclusion
The evidence strongly supports the adoption of microwave-assisted methods for the synthesis of benzimidazole derivatives. The benefits include a dramatic reduction in reaction time (by up to 98%), a significant increase in product yield (up to 113%), and alignment with the principles of green chemistry through solvent-free options and improved energy efficiency.[4][5][10] For laboratories focused on drug discovery and development, the speed and efficiency of microwave synthesis can accelerate the creation of compound libraries, making it a superior alternative to traditional heating methods.[3][4]
References
- 1. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1H-benzimidazol-1-ylacetonitrile: A Guide for Laboratory Professionals
For immediate reference, 1H-benzimidazol-1-ylacetonitrile should be treated as hazardous waste and disposed of through an approved waste disposal service. Under no circumstances should this chemical be discharged into the sewer system or disposed of in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal.[1] Personal Protective Equipment (PPE) is mandatory when managing this chemical waste.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: Safety Data Sheet for 1H-Benzimidazole-1-acetonitrile.[1] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and dust.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound. This process should always be conducted in accordance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions.[2]
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and the date of accumulation.[2][3]
Step 2: Temporary Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
The storage area should be cool and dry.
Step 3: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal facility.[2] Contact your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service to arrange for collection.
-
Prohibited Disposal Methods:
-
Recommended Disposal Technology: The preferred method of disposal is controlled incineration by a licensed facility.[2]
Step 4: Decontamination of Empty Containers Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[2]
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[2]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container may often be disposed of as non-hazardous waste. However, it is crucial to puncture the container to prevent reuse.[2] Always confirm your institution's specific policies on the disposal of empty containers.
Experimental Workflow and Disposal Logic
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created.
Caption: Disposal workflow for this compound.
Caption: Decision-making for handling this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
